molecular formula C17H28O5 B10780440 tetranor-Misoprostol

tetranor-Misoprostol

Cat. No.: B10780440
M. Wt: 312.4 g/mol
InChI Key: YFJARCYAVNJENL-UJBVHABQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetranor-Misoprostol is a useful research compound. Its molecular formula is C17H28O5 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1

InChI Key

YFJARCYAVNJENL-UJBVHABQSA-N

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of tetranor-Misoprostol, a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Chemical Structure and Identification

This compound is the de-esterified and subsequently chain-shortened metabolite of Misoprostol.[1][2] Its chemical identity is defined by the following identifiers:

  • IUPAC Name : 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid[3]

  • Synonyms : 2,3,4,5-Tetranor-misoprostol Acid[3]

  • Molecular Formula : C₁₇H₂₈O₅[3][4]

  • SMILES String : CCCCC(C)(O)C/C=C/--INVALID-LINK----INVALID-LINK--CC1=O[1]

  • InChI Key : YFJARCYAVNJENL-UJBVHABQSA-N[1]

The structure consists of a cyclopentanone (B42830) ring with two side chains, characteristic of prostanoids. The "tetranor" designation indicates the removal of four carbon atoms from the parent prostaglandin structure through metabolic processes.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 312.4 g/mol [1][3][4]
Purity ≥95%[1][4][5]
Formulation A solution in acetonitrile[1][4][5]
Solubility DMF: 100 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml[1]
Storage Temperature -80°C[1][5]
Stability ≥ 2 years at -80°C[1]

Metabolic Pathway of Misoprostol to this compound

This compound is a metabolite of Misoprostol, formed through a series of metabolic reactions.[1][5][6][7] The initial and rapid step is the de-esterification of Misoprostol to its active form, Misoprostol free acid.[8][9] This is followed by further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of the more polar this compound.[2][8] This metabolic conversion has been observed in various species, including rats, dogs, and monkeys.[1][5][6][7]

Misoprostol_Metabolism Misoprostol Misoprostol Misoprostol_Acid Misoprostol Free Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification Tetranor_Misoprostol This compound (Polar Metabolite) Misoprostol_Acid->Tetranor_Misoprostol Further Metabolism (e.g., Beta-oxidation)

Metabolic pathway of Misoprostol to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not extensively available in the public domain. The information presented in this guide is primarily sourced from chemical supplier datasheets and drug databases. These sources confirm that this compound is commercially available as a research chemical with a purity of ≥95%.[1][4][5] The characterization of this compound for commercial purposes typically involves standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. However, specific instrumental parameters and detailed methodologies are proprietary to the manufacturers.

Conclusion

This compound is a key metabolite in the biotransformation of Misoprostol. Its structure is characterized by a shortened carboxylic acid side chain, which increases its polarity. Understanding the structure and metabolic fate of Misoprostol is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. While detailed experimental protocols for its characterization are not widely published, its availability as a certified reference material facilitates further research into its biological activity and analytical detection.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-misoprostol is a principal and more polar metabolite of misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1. Misoprostol is widely used for its gastric cytoprotective and uterotonic effects. Understanding the chemical properties and stability of its metabolites, such as this compound, is crucial for comprehending its pharmacokinetic profile, mechanism of action, and for the development of analytical methods for its detection and quantification in biological matrices. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, including detailed experimental protocols and a visualization of its metabolic pathway.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₁₇H₂₈O₅[1][2]
Molecular Weight 312.4 g/mol [1][2]
Formal Name 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid[1]
Solubility - DMF: ~100 mg/mL- DMSO: ~50 mg/mL- Ethanol: ~50 mg/mL- PBS (pH 7.2): ~1 mg/mL[1]
Physical Form Typically supplied as a solution in acetonitrile (B52724).[1]

Stability Profile

This compound, as a prostaglandin metabolite, is expected to be sensitive to temperature, pH, and light. Proper storage is critical to maintain its integrity.

ConditionStabilityRecommendationsSource
Long-term Storage Stable for at least 2 years.Store at -80°C.[1][3]
Shipping Stable under specified shipping conditions.Shipped on dry ice.[1]

Detailed studies on the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic) and the characterization of its degradation products are not extensively reported in the available literature. However, studies on the parent compound, misoprostol, indicate that it is susceptible to degradation, particularly in the presence of moisture and at elevated temperatures. The degradation of misoprostol can lead to the formation of type A (dehydrated), type B, and 8-epi misoprostol.[4]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available. However, based on general laboratory practices for similar lipid compounds, the following methodologies can be adapted.

Determination of Melting Point (General Protocol for Lipid Compounds)

The melting point of a lipid compound can be determined using a standard melting point apparatus.

  • Sample Preparation: A small amount of the purified and dried this compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range represents the melting point.[5][6][7][8]

Solubility Determination (General Protocol)

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12]

Stability Indicating HPLC Method (General Protocol for Prostaglandins)

A stability-indicating HPLC method is crucial for assessing the stability of this compound and identifying its degradation products.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used for prostaglandin analysis.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Detection: UV detection at a low wavelength (e.g., ~200-210 nm) is often used for prostaglandins (B1171923) as they may lack a strong chromophore.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound are subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The method should be able to separate the intact drug from any degradation products formed.[13][14][15][16]

  • Analysis: The stressed samples are then analyzed using the developed HPLC method to monitor the degradation of this compound and the formation of any new peaks corresponding to degradation products.

Metabolic and Signaling Pathway

This compound is a metabolite of misoprostol. The metabolic pathway involves the de-esterification of misoprostol to its active free acid, which is then further metabolized. The following diagram illustrates the metabolic formation of this compound.

metabolic_pathway Misoprostol Misoprostol Misoprostol_Acid Misoprostol_Acid Misoprostol->Misoprostol_Acid De-esterification Tetranor_Misoprostol Tetranor_Misoprostol Misoprostol_Acid->Tetranor_Misoprostol Metabolism

Metabolic pathway of misoprostol to this compound.

Misoprostol, as a prostaglandin E1 analog, exerts its effects by interacting with prostaglandin E (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs). While the specific interaction of this compound with these receptors is not well-documented, it is plausible that it retains some affinity for these receptors, contributing to the overall pharmacological effect. The general signaling pathway for EP receptor activation is depicted below.

signaling_pathway cluster_membrane Cell Membrane EP_receptor EP Receptor (EP2/EP3/EP4) G_protein G-protein EP_receptor->G_protein Activates Tetranor_Misoprostol This compound (or Misoprostol) Tetranor_Misoprostol->EP_receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates/ Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

References

The Biological Significance of Tetranor-Misoprostol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological applications. Its clinical efficacy is primarily attributed to its rapid conversion to the active metabolite, misoprostol acid. Subsequent metabolic processes lead to the formation of several downstream metabolites, including tetranor-misoprostol. While the pharmacological actions of misoprostol and its primary active metabolite are well-documented, the biological significance of this compound remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the metabolic pathways leading to this compound formation, summarizes the known quantitative data, and presents detailed experimental protocols to facilitate further investigation into its potential biological activity. The guide also employs Graphviz diagrams to visually represent key metabolic and signaling pathways, offering a valuable resource for researchers in pharmacology, drug metabolism, and reproductive biology.

Introduction

Misoprostol exerts its physiological effects by acting as an agonist at prostaglandin E (EP) receptors, specifically EP1, EP2, EP3, and EP4. This interaction mediates a range of responses, including the inhibition of gastric acid secretion and the stimulation of uterine contractions. Following administration, misoprostol undergoes rapid de-esterification to form its biologically active free acid metabolite, misoprostol acid.[1][2] This active metabolite is then subject to further metabolism, primarily through beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of dinor and tetranor metabolites.[1][3] this compound is recognized as a more polar, and generally considered inactive, metabolite that is primarily excreted in the urine.[1][2]

Despite its characterization as an inactive metabolite, the formation of this compound is a significant step in the clearance of misoprostol. Understanding the specifics of this metabolic pathway is crucial for a complete pharmacokinetic profile of the drug. Furthermore, while currently presumed to be inactive, a thorough investigation into its potential for residual or distinct biological activity is warranted to fully comprehend the pharmacological cascade of misoprostol. This guide aims to provide the necessary background and methodological framework for such an investigation.

Metabolic Pathway of Misoprostol

The metabolic cascade of misoprostol is a rapid and efficient process designed to convert the prodrug into its active form and subsequently into excretable, inactive metabolites.

Misoprostol_Metabolism Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification Dinor_Tetranor Dinor and Tetranor Metabolites (e.g., this compound) Misoprostol_Acid->Dinor_Tetranor β-oxidation & ω-oxidation Excretion Urinary Excretion Dinor_Tetranor->Excretion

Caption: Metabolic pathway of misoprostol.

Quantitative Data

Quantitative data regarding the pharmacokinetics of misoprostol and its primary active metabolite, misoprostol acid, are available. However, specific quantitative data for this compound, such as its plasma concentration and rate of formation, are not well-documented in publicly available literature. The following table summarizes key pharmacokinetic parameters of misoprostol and misoprostol acid.

ParameterMisoprostolMisoprostol AcidReference
Time to Peak Plasma Concentration (Tmax) ~12 minutes (oral)34 +/- 17 minutes (oral)[2][4]
Plasma Protein Binding <90%81-89%[2][3]
Elimination Half-life Not detectable20-40 minutes[5]
Primary Route of Elimination -Primarily as inactive metabolites in urine[2]

Biological Activity and Significance

Currently, this compound is generally considered to be an inactive metabolite.[2] This presumption is based on its structural modifications, which likely reduce its affinity for prostaglandin receptors. However, direct experimental evidence to confirm this lack of activity is scarce. The biological significance of its formation primarily lies in its role as a terminal metabolite in the clearance pathway of misoprostol.

To definitively determine the biological significance of this compound, further research is required to assess its binding affinity to the various EP receptor subtypes and to evaluate its functional activity in relevant in vitro and in vivo models.

Experimental Protocols

The following section provides detailed methodologies that can be adapted to study the formation and biological activity of this compound.

Quantification of this compound in Biological Samples

This protocol is adapted from established methods for the quantification of other tetranor prostaglandin metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Objective: To quantify the concentration of this compound in plasma or urine.

Materials:

  • Biological sample (plasma or urine)

  • Deuterated this compound internal standard (requires custom synthesis)

  • Solid-phase extraction (SPE) cartridges (C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike samples with a known concentration of deuterated this compound internal standard.

    • Acidify the sample with formic acid to a pH of ~3.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandin metabolites.

    • Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

    • Elute the metabolites with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in negative ion mode.

    • Monitor the specific parent-to-daughter ion transitions for both this compound and its deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of a this compound analytical standard.

    • Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidification Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: LC-MS/MS workflow for this compound.

In Vitro Prostaglandin Receptor Activity Assay

This protocol outlines a general method to assess the ability of this compound to activate prostaglandin E (EP) receptors, adapted from generic receptor-binding and second messenger assays.[8][9]

Objective: To determine if this compound can bind to and activate EP receptors.

Materials:

  • Cell lines stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4).

  • This compound.

  • Radiolabeled prostaglandin E2 ([³H]-PGE2) for binding assays.

  • Assay kits for second messengers (e.g., cAMP for EP2/EP4, calcium flux for EP1, or GTPγS binding for EP3).

Procedure:

  • Receptor Binding Assay (Competitive Binding):

    • Culture cells expressing a specific EP receptor subtype to confluence in appropriate multi-well plates.

    • Incubate the cells with a fixed concentration of [³H]-PGE2 and increasing concentrations of unlabeled this compound.

    • After incubation, wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the bound radioactivity using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of [³H]-PGE2 binding (IC50) to assess its binding affinity.

  • Functional Assay (Second Messenger Measurement):

    • Culture cells expressing a specific EP receptor subtype.

    • Treat the cells with increasing concentrations of this compound.

    • Following treatment, measure the levels of the appropriate second messenger (e.g., cAMP for EP2/EP4, intracellular calcium for EP1).

    • Generate a dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy of this compound.

Receptor_Activity_Assay cluster_binding Receptor Binding Assay cluster_functional Functional Assay Cells_B Cells expressing EP receptor Incubate_B Incubate with [³H]-PGE2 and this compound Cells_B->Incubate_B Wash_B Wash Incubate_B->Wash_B Measure_B Measure Bound Radioactivity Wash_B->Measure_B Analyze_B Determine IC50 Measure_B->Analyze_B Cells_F Cells expressing EP receptor Treat_F Treat with this compound Cells_F->Treat_F Measure_F Measure Second Messenger Treat_F->Measure_F Analyze_F Determine EC50 and Efficacy Measure_F->Analyze_F

Caption: In vitro receptor activity assay workflow.

Conclusion and Future Directions

References

The In Vivo Metabolism of Misoprostol to tetranor-Misoprostol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Misoprostol (B33685), with a specific focus on its conversion to the tetranor-Misoprostol metabolite. The document details the metabolic pathways, presents available quantitative data, outlines experimental protocols for analysis, and includes visualizations to facilitate understanding.

Introduction

Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications.[1] As a prodrug, Misoprostol undergoes rapid and extensive metabolism in vivo to form its pharmacologically active metabolite, Misoprostol Acid (MPA).[2][3] Subsequently, MPA is further metabolized into inactive, more polar compounds, including dinor and tetranor metabolites, prior to excretion.[4][5] Understanding the metabolic fate of Misoprostol, particularly the formation of its tetranor derivative, is crucial for comprehensive pharmacokinetic and toxicological assessments.

The Metabolic Pathway from Misoprostol to this compound

The in vivo transformation of Misoprostol to this compound is a multi-step process involving enzymatic reactions in various tissues. The pathway can be broadly categorized into two major stages:

Stage 1: De-esterification to the Active Metabolite

Upon oral administration, Misoprostol is rapidly and almost completely absorbed, after which it undergoes extensive first-pass metabolism.[3] The initial and most critical metabolic step is the de-esterification of the parent compound to its active form, Misoprostol Acid (SC-30695).[4][6] This reaction is so rapid that Misoprostol itself is often undetectable in plasma.[4]

Stage 2: Oxidative Metabolism of Misoprostol Acid

Misoprostol Acid is subsequently metabolized through two primary oxidative pathways, leading to the formation of inactive metabolites, including the tetranor derivative:

  • Beta-Oxidation of the Alpha Side Chain: This process involves the sequential removal of two-carbon units from the carboxylic acid (alpha) side chain of Misoprostol Acid. This metabolic cascade is a common pathway for the degradation of fatty acids.

  • Omega-Oxidation of the Beta Side Chain: Concurrently, the terminal methyl group (omega-carbon) of the other side chain (beta side chain) undergoes hydroxylation, a reaction catalyzed by Cytochrome P450 enzymes.[4][7] Specifically, members of the CYP4F family have been identified as being involved in the omega-oxidation of prostaglandins.[7] This initial hydroxylation is followed by further oxidation to a carboxylic acid.

The combination of these oxidative processes results in the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites of Misoprostol Acid.[4][5] These metabolites are more polar and are readily excreted, primarily in the urine.[4]

Misoprostol_Metabolism Misoprostol Misoprostol Misoprostol_Acid Misoprostol Acid (MPA) (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification Beta_Oxidation Beta-Oxidation (Alpha Side Chain) Misoprostol_Acid->Beta_Oxidation Omega_Oxidation Omega-Oxidation (Beta Side Chain) (Cytochrome P450) Misoprostol_Acid->Omega_Oxidation Dinor_Metabolite Dinor-Misoprostol Beta_Oxidation->Dinor_Metabolite Omega_Oxidation->Dinor_Metabolite Tetranor_Metabolite This compound Dinor_Metabolite->Tetranor_Metabolite Further Oxidation Excretion Urinary Excretion Tetranor_Metabolite->Excretion

Caption: Metabolic pathway of Misoprostol to this compound.

Data Presentation: Pharmacokinetics of Misoprostol Acid

While specific quantitative data on the in vivo concentrations of this compound are limited in the available literature, extensive pharmacokinetic studies have been conducted on its immediate precursor, Misoprostol Acid. The following tables summarize the key pharmacokinetic parameters of Misoprostol Acid following various routes of administration. This data provides a crucial context for understanding the rate and extent of the formation of its downstream metabolites.

Table 1: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Oral Dose

ParameterValue (Mean ± SD)Reference
Cmax (pg/mL)287.6 ± 144.3[8]
Tmax (min)27.5 ± 14.8[8]
AUC (0-360 min) (pg·h/mL)402.8 ± 151.6[8]

Table 2: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Sublingual Dose

ParameterValue (Mean ± SD)Reference
Cmax (pg/mL)574.8 ± 250.7[8]
Tmax (min)26.0 ± 11.5[8]
AUC (0-360 min) (pg·h/mL)743.7 ± 291.2[8]

Table 3: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Vaginal Dose

ParameterValue (Mean ± SD)Reference
Cmax (pg/mL)125.2 ± 53.8[8]
Tmax (min)75.0 (approx.)[1]
AUC (0-360 min) (pg·h/mL)433.7 ± 182.6[8]

Experimental Protocols

The quantification of Misoprostol and its metabolites in biological matrices requires highly sensitive analytical methods due to their low concentrations and rapid clearance. The following sections outline a general workflow and specific methodologies based on established protocols for Misoprostol Acid, which can be adapted for the analysis of this compound.

Experimental Workflow

The analysis of Misoprostol metabolites typically involves sample collection, preparation (including extraction and clean-up), and instrumental analysis.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Blood_Sample Whole Blood/Plasma/Serum Collection Internal_Standard Addition of Internal Standard (e.g., deuterated analog) Blood_Sample->Internal_Standard Urine_Sample Urine Collection Urine_Sample->Internal_Standard Extraction Extraction (Solid-Phase or Liquid-Liquid) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS UPLC-MS/MS or GC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Acquisition and Processing LC_MS_MS->Data_Processing Quantification Quantification against Calibration Curve Data_Processing->Quantification

Caption: General experimental workflow for Misoprostol metabolite analysis.
Sample Collection and Handling

  • Blood: Whole blood, serum, or plasma can be used. Samples should be collected in appropriate tubes (e.g., containing an anticoagulant for plasma). Given the instability of Misoprostol Acid at room temperature, samples should be processed promptly by centrifugation and the resulting plasma or serum frozen at -20°C or lower until analysis.[9]

  • Urine: Urine samples should be collected in sterile containers and stored frozen at -20°C or lower.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for the extraction and clean-up of Misoprostol metabolites from biological fluids.[8][10]

  • Conditioning: An appropriate SPE cartridge (e.g., Oasis HLB) is conditioned with methanol (B129727) followed by water.

  • Loading: The biological sample (e.g., 1 mL of serum) is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., a water/methanol mixture) to remove interfering substances.

  • Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Misoprostol metabolites.[10][11]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. For Misoprostol Acid, a common transition is m/z 367.0 → 249.1.[11] A similar approach would be developed for this compound.

Conclusion

The in vivo metabolism of Misoprostol is a rapid and complex process initiated by de-esterification to the active metabolite, Misoprostol Acid. Subsequent beta- and omega-oxidation leads to the formation of inactive, polar metabolites such as this compound, which are then excreted. While the metabolic pathway is well-characterized, quantitative data on the in vivo levels of this compound remain scarce, with the majority of pharmacokinetic research focused on the pharmacologically active Misoprostol Acid. The analytical methodologies established for Misoprostol Acid, particularly UPLC-MS/MS, provide a robust framework for future studies aimed at quantifying this compound and further elucidating the complete metabolic profile of Misoprostol in various physiological and pathological conditions. Further research is warranted to identify the specific enzymes responsible for each metabolic step and to quantify the relative contributions of each pathway to the overall disposition of Misoprostol.

References

The Pharmacokinetic Profile of Misoprostol's Metabolites in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication with applications in both gastroenterology and obstetrics and gynecology. As a prodrug, misoprostol undergoes rapid and extensive metabolism to exert its therapeutic effects. The primary active metabolite, misoprostol acid, is responsible for most of its clinical activity. While further metabolism leads to the formation of dinor and tetranor metabolites, a comprehensive pharmacokinetic profile of tetranor-misoprostol in human plasma is not well-documented in publicly available scientific literature.

This technical guide, therefore, focuses on the extensive pharmacokinetic data available for misoprostol acid, the immediate precursor to this compound. Understanding the pharmacokinetic profile of misoprostol acid is crucial for predicting the formation and potential effects of its downstream metabolites. This guide provides a detailed summary of the quantitative pharmacokinetic data for misoprostol acid, outlines the experimental protocols for its analysis, and visually represents the metabolic pathway and a typical experimental workflow.

Data Presentation: Pharmacokinetics of Misoprostol Acid in Plasma

The pharmacokinetic parameters of misoprostol acid exhibit significant variability depending on the route of administration. The following table summarizes the key pharmacokinetic parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC)—for various administration routes.

Administration RouteDose (µg)Cmax (pg/mL)Tmax (minutes)AUC (pg·h/mL)
Oral 400287.6 ± 144.3[1][2]27.5 ± 14.8[1][2]402.8 ± 151.6 (to 360 min)[1][2]
400277 ± 124[3]34 ± 17[3]273.3 ± 110.0 (to 240 min)[3]
200---
Sublingual 400574.8 ± 250.7[1][2]26.0 ± 11.5[1][2]743.7 ± 291.2 (to 360 min)[1][2]
800---
Vaginal 400125.2 ± 53.8[1][2]72.0 ± 34.5[1][2]433.7 ± 182.6 (to 360 min)[1][2]
400165 ± 86[3]80 ± 27[3]503.3 ± 296.7 (to 240 min)[3]
2521.9 (11.9-30.1)135 (41.4-300)68.0 (40.8-84.7) (to 6h)[4]
Buccal 25--16.5 (15.4-17.5) (to 4h)[5]
50---

Experimental Protocols

The quantification of misoprostol acid in plasma requires sensitive and specific analytical methods due to its low concentrations and short half-life. The following section details the typical methodologies employed in pharmacokinetic studies of misoprostol acid.

Study Design and Subject Population

Pharmacokinetic studies of misoprostol are often conducted in healthy female volunteers.[6] A common study design is a single-dose, crossover study to compare different routes of administration.[6][7] Participants are typically required to be in a fasted state before drug administration.[6]

Dosing and Sample Collection

A single dose of misoprostol, commonly 200 µg or 400 µg, is administered.[1][2][3] Blood samples are collected at frequent intervals, especially in the initial hours after administration, to accurately characterize the absorption phase and Cmax.[1][2][6] A typical sampling schedule might include pre-dose, and then at multiple time points up to 10-12 hours post-dose.[6][8]

Analytical Methods

The primary methods for the quantitative analysis of misoprostol acid in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Due to the complexity of the plasma matrix, a sample extraction step is necessary. This is commonly achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[9][10]

  • Chromatographic Separation: A C18 reverse-phase column is typically used for the chromatographic separation of misoprostol acid from other plasma components.[9]

  • Mass Spectrometric Detection: A tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in negative ion mode, is used for detection.[10] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for misoprostol acid and an internal standard.[9][10] The lower limit of quantification (LLOQ) for these methods can be as low as 5-10 pg/mL.[9][10][11]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Derivatization: As misoprostol acid is not sufficiently volatile for GC analysis, a derivatization step is required.[12][13]

  • Analysis: The derivatized analyte is then analyzed by GC-MS/MS.[1][2][12]

Mandatory Visualizations

Metabolic Pathway of Misoprostol

Misoprostol_Metabolism Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification Dinor_Metabolite Dinor-Misoprostol Misoprostol_Acid->Dinor_Metabolite β-oxidation Tetranor_Metabolite This compound Dinor_Metabolite->Tetranor_Metabolite β-oxidation

Caption: Metabolic pathway of misoprostol.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Drug_Admin Drug Administration (e.g., Oral Misoprostol) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Extraction Extraction of Misoprostol Acid Plasma_Separation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS_Analysis->PK_Modeling Report Data Interpretation and Reporting PK_Modeling->Report

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

While the pharmacokinetic profile of this compound in plasma remains to be fully elucidated, a comprehensive understanding of its precursor, misoprostol acid, provides a critical foundation for future research. The data clearly indicates that the route of administration significantly influences the absorption and bioavailability of misoprostol acid. The analytical methodologies detailed in this guide are robust and sensitive, providing the necessary tools for further investigation into the pharmacokinetics of all of misoprostol's metabolites. Future studies focusing on the quantification of this compound in plasma are warranted to complete the pharmacokinetic picture of misoprostol and to better understand its complete metabolic fate and potential clinical relevance.

References

An In-depth Technical Guide on the Role of tetranor-Misoprostol in Prostaglandin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of misoprostol (B33685) and the associated prostaglandin (B15479496) E (EP) receptor signaling cascades. While direct pharmacological data on its metabolite, tetranor-misoprostol, is scarce in current literature, this document outlines the established signaling mechanisms of its parent compounds and details the experimental protocols required to characterize the activity of metabolites like this compound.

Metabolism of Misoprostol

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a prodrug that undergoes rapid and extensive metabolism to exert its pharmacological effects.[1][2] The primary metabolic cascade is crucial for understanding the nature of its metabolites, including this compound.

Following oral administration, misoprostol is quickly de-esterified into its biologically active free acid form, misoprostol acid (MPA).[2][3][4] This is the principal active metabolite responsible for the drug's clinical effects. MPA is then subject to further systemic metabolism through fatty acid oxidation pathways. This includes β-oxidation of the α-carboxyl side chain and ω-oxidation of the β-hydroxyl side chain, leading to the formation of inactive, more polar dinor and tetranor metabolites, which are then primarily excreted in the urine.[3][4][5] this compound is thus a downstream product of this metabolic clearance pathway.[6][7][8]

cluster_metabolism Metabolic Pathway of Misoprostol Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification (First-pass metabolism) Dinor_Metabolite dinor-Misoprostol (Metabolite) Misoprostol_Acid->Dinor_Metabolite β-oxidation & ω-oxidation Tetranor_Metabolite This compound (Metabolite) Dinor_Metabolite->Tetranor_Metabolite Further β-oxidation Excretion Urinary Excretion Tetranor_Metabolite->Excretion

Metabolic conversion of misoprostol to its primary metabolites.
Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for misoprostol's active metabolite, misoprostol acid, following a 400 μg oral dose. Specific quantitative data for this compound are not extensively reported.

ParameterMisoprostol Acid (Oral Route)This compound
Time to Peak (Tmax) ~30 minutes[9]Data not available
Peak Concentration (Cmax) Variable, route-dependent[9]Data not available
Bioavailability (AUC) Higher with vaginal vs. oral route[9]Data not available
Protein Binding 81-89%[3][4]Data not available
Elimination Primarily excreted in urine as inactive metabolites[1]Excreted in urine

Prostaglandin E (EP) Receptor Signaling Pathways

The pharmacological actions of misoprostol acid are mediated through its interaction with specific G-protein coupled receptors (GPCRs) for prostaglandin E2 (PGE2), known as EP receptors. Misoprostol acid is an agonist for the EP2, EP3, and EP4 receptor subtypes.[10][11] The activation of these receptors triggers distinct intracellular signaling cascades.

  • EP2 and EP4 Receptors: These receptors couple to the Gs alpha subunit (Gαs). Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene transcription and cellular function.[12][13]

  • EP3 Receptor: This receptor primarily couples to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, thereby opposing the action of EP2/EP4 receptor activation.[12]

cluster_pathway Prostaglandin EP Receptor Signaling cluster_ep24 EP2 / EP4 Receptor cluster_ep3 EP3 Receptor Ligand Misoprostol Acid (PGE1 Analog) EP24 EP2/EP4 Ligand->EP24 EP3 EP3 Ligand->EP3 Gs Gαs EP24->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA activates CREB CREB Phosphorylation PKA->CREB Response_stim Cellular Response (e.g., Relaxation, Anti-inflammatory) CREB->Response_stim Gi Gαi EP3->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_down ↓ cAMP AC_inhib->cAMP_down Response_inhib Cellular Response (e.g., Contraction, Pro-inflammatory) cAMP_down->Response_inhib

Signaling pathways activated by misoprostol acid via EP receptors.
Receptor Binding Affinity

Receptor SubtypeMisoprostol Acid (Ki, nM)This compound (Ki, nM)
EP2 34[11]Data not available
EP3 7.9[11]Data not available
EP4 23[11]Data not available

Experimental Protocols for Functional Characterization

To determine the specific role of this compound in prostaglandin signaling, a series of standard biochemical and cell-based assays are required. These protocols allow for the quantification of receptor binding, functional activity (agonism or antagonism), and downstream cellular responses.

Protocol 1: cAMP Measurement Assay

This assay directly measures the functional consequence of EP receptor activation by quantifying changes in intracellular cAMP levels. It is the primary method for assessing agonism or antagonism at Gs- and Gi-coupled receptors like the EP subtypes.

Objective: To determine if this compound acts as an agonist or antagonist at EP2, EP3, or EP4 receptors.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., HEK293T) stably or transiently expressing the human EP receptor subtype of interest (EP2, EP3, or EP4).

  • Cell Plating: Seed the cells into 96-well microplates and culture for 24-48 hours to allow for receptor expression and cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound. A known EP agonist (e.g., PGE2 or misoprostol acid) should be used as a positive control.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the prepared compound dilutions (this compound, controls) to the wells.

    • For antagonist testing, pre-incubate cells with this compound before adding a fixed concentration of the agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15]

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

cluster_workflow Experimental Workflow: cAMP Assay start Start plate_cells Plate cells expressing EP receptor subtype start->plate_cells incubate1 Incubate 24-48h plate_cells->incubate1 add_compounds Add test compounds (this compound) & controls (PGE2) incubate1->add_compounds incubate2 Incubate 30 min at 37°C add_compounds->incubate2 lyse Lyse cells incubate2->lyse measure Measure cAMP levels (ELISA / HTRF) lyse->measure analyze Analyze data (EC50 / IC50) measure->analyze end End analyze->end

Workflow for a cell-based cAMP functional assay.
Protocol 2: Reporter Gene Assay

This assay measures a transcriptional event downstream of the initial signaling cascade. For EP2/EP4 receptors, a reporter gene driven by a cAMP Response Element (CRE) can be used to quantify receptor activation.

Objective: To measure the transcriptional activation resulting from EP2/EP4 receptor agonism by this compound.

Methodology:

  • Cell Culture & Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the EP receptor of interest and another containing a reporter gene (e.g., Luciferase or SEAP) downstream of a CRE promoter.[16][17]

  • Cell Plating: Plate the transfected cells into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound and controls.

  • Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) to allow for transcription and translation of the reporter protein.

  • Signal Detection:

    • For Luciferase: Add a substrate (e.g., luciferin) and measure the resulting luminescence.[18]

    • For SEAP (Secreted Alkaline Phosphatase): Collect the cell culture supernatant and add a chemiluminescent or colorimetric substrate to measure enzyme activity.

  • Data Analysis: Generate dose-response curves by plotting the reporter signal against the log of the compound concentration to determine EC50 values.

cluster_workflow Experimental Workflow: Reporter Gene Assay start Start transfect Co-transfect cells with EP receptor + CRE-reporter plasmids start->transfect plate_cells Plate transfected cells transfect->plate_cells add_compounds Treat cells with test compounds plate_cells->add_compounds incubate Incubate 6-24h add_compounds->incubate measure Measure reporter signal (e.g., Luminescence) incubate->measure analyze Analyze data (EC50) measure->analyze end End analyze->end

Workflow for a CRE-driven reporter gene assay.

Conclusion

This compound is a recognized metabolite of misoprostol, formed via the oxidation of the primary active metabolite, misoprostol acid.[6] While the prostaglandin signaling pathways engaged by misoprostol acid through EP2, EP3, and EP4 receptors are well-defined, the specific pharmacological activity of this compound remains to be fully characterized. It is generally considered an inactive metabolite in the clearance pathway.

To definitively establish its role, the experimental protocols detailed in this guide provide a robust framework for investigating its receptor binding affinity and functional effects on cAMP signaling and downstream gene expression. Such studies would be invaluable for drug development professionals seeking a complete understanding of misoprostol's metabolic and pharmacodynamic profile.

References

in vitro biological activity of tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Biological Activity of Tetranor-Misoprostol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data on the in vitro biological activity of this compound is limited in publicly available scientific literature. This guide summarizes the known metabolic pathway of its parent compound, misoprostol (B33685), and extrapolates the potential biological activities of this compound based on the extensive research conducted on misoprostol and its primary active metabolite, misoprostol acid. The experimental protocols provided are generalized for prostaglandin (B15479496) analogs and would be applicable for the study of this compound.

Introduction

This compound is a principal and more polar metabolite of misoprostol, a synthetic analog of prostaglandin E1 (PGE1).[1][2] Misoprostol undergoes rapid de-esterification to its active metabolite, misoprostol acid (SC-30695), which is then further metabolized via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction of the ketone to form various metabolites, including the tetranor derivatives.[3][4] Given that misoprostol acid is pharmacologically active, its metabolites, such as this compound, are of significant interest for understanding the complete pharmacological profile of the parent drug.

This guide provides a comprehensive overview of the inferred in vitro biological activity of this compound, based on the known activities of misoprostol. It includes receptor binding characteristics, effects on intracellular signaling pathways, and influences on cellular processes.

Metabolic Pathway of Misoprostol

The metabolic conversion of misoprostol is a critical aspect of its pharmacology. The initial and rapid de-esterification to misoprostol acid is followed by further metabolic changes.

Misoprostol_Metabolism Misoprostol Misoprostol Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification Tetranor_Metabolites Dinor and Tetranor Metabolites (e.g., this compound) Misoprostol_Acid->Tetranor_Metabolites Oxidation

Metabolic conversion of misoprostol.

Prostaglandin Receptor Binding and Activation

Misoprostol is known to be an agonist at several E-type prostanoid (EP) receptors, specifically EP2, EP3, and EP4.[5][6] It is highly probable that this compound would also interact with these receptors, though its affinity and potency may differ.

Quantitative Data for Misoprostol

The following table summarizes the binding affinities (Ki) of misoprostol for various prostaglandin receptors. This data serves as a reference point for the potential receptor interactions of this compound.

Receptor SubtypeLigandKi (nM)Cell Line/TissueReference
EP2Misoprostol34Recombinant[6]
EP3Misoprostol7.9Recombinant[6]
EP4Misoprostol23Recombinant[6]

Intracellular Signaling Pathways

The activation of EP receptors by prostaglandin analogs like misoprostol initiates downstream signaling cascades. The primary pathways involve the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and intracellular calcium mobilization.

cAMP Signaling Pathway

Misoprostol has been shown to increase intracellular cAMP levels, particularly through its agonistic activity at EP2 and EP4 receptors, which are coupled to Gs proteins and stimulate adenylyl cyclase.[5][6][7] Conversely, its interaction with the Gi-coupled EP3 receptor can lead to an inhibition of adenylyl cyclase and a decrease in cAMP.

cAMP_Signaling cluster_receptor Prostaglandin Receptor cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger cluster_downstream Downstream Effects EP2_EP4 EP2 / EP4 Receptors Gs Gs EP2_EP4->Gs EP3 EP3 Receptor Gi Gi EP3->Gi AC Adenylyl Cyclase Gs->AC + Gi->AC - cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Tetranor_Misoprostol This compound Tetranor_Misoprostol->EP2_EP4 Tetranor_Misoprostol->EP3

Inferred cAMP signaling pathway for this compound.

Cellular and Physiological Effects

Based on the known in vitro activities of misoprostol, this compound is anticipated to influence several cellular processes.

Anti-inflammatory Effects

Misoprostol exhibits anti-inflammatory properties by modulating cytokine production.[8][9][10] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1, while in some contexts, it can enhance the production of the anti-inflammatory cytokine IL-10.[5] These effects are largely mediated through the cAMP pathway.

Effects on Cell Proliferation and Migration

Studies on misoprostol have shown that it can influence cell proliferation and migration, particularly in the gastric mucosa, where it promotes hyperplasia.[11][12] However, in other cell types, such as trophoblast cells, misoprostol has been found to have no significant effect on proliferation and migration.[13] The effect of this compound on cell proliferation is likely to be cell-type dependent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the in vitro biological activity of this compound.

Radioligand Binding Assay for Prostaglandin Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific prostaglandin receptors (e.g., EP2, EP3, EP4).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2), and varying concentrations of unlabeled this compound (competitor).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Culture cells expressing prostaglandin receptor B Prepare cell membranes A->B C Incubate membranes with radioligand and this compound B->C D Separate bound and free radioligand by filtration C->D E Measure radioactivity D->E F Calculate Ki value E->F

Workflow for a radioligand binding assay.
In Vitro cAMP Measurement Assay

Objective: To determine the effect of this compound on intracellular cAMP levels.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing the prostaglandin receptor of interest into a 96-well plate and culture overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound for a defined period.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

cAMP_Assay_Workflow A Seed and culture cells B Pre-treat with phosphodiesterase inhibitor A->B C Stimulate with this compound B->C D Lyse cells C->D E Measure cAMP concentration D->E F Calculate EC50 value E->F

Workflow for an in vitro cAMP assay.
Cell Viability/Proliferation Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Assessment:

    • Use a colorimetric assay such as the MTT or WST-1 assay.

    • Add the assay reagent to the wells and incubate for a specified time. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

    • Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Express the results as a percentage of the viability of untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value if the compound is cytotoxic.

Conclusion

While direct experimental data on the in vitro biological activity of this compound is currently sparse, its role as a major metabolite of the pharmacologically active compound misoprostol suggests that it likely possesses significant biological activity. Based on the known pharmacology of misoprostol, it is reasonable to hypothesize that this compound interacts with EP receptors, modulates cAMP signaling, and influences cellular processes such as inflammation and proliferation. Further in vitro studies employing the detailed protocols outlined in this guide are necessary to fully elucidate the specific pharmacological profile of this compound and its contribution to the overall effects of its parent drug.

References

The Utility of Tetranor-Misoprostol as a Biomarker for Misoprostol Intake: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent for its gastric cytoprotective and potent uterotonic effects. Accurate monitoring of misoprostol intake is critical in both clinical and forensic settings. While the primary active metabolite, misoprostol acid, is the established biomarker for assessing recent exposure, interest has extended to downstream metabolites such as tetranor-misoprostol for potentially offering a longer detection window. This technical guide provides a comprehensive overview of the current scientific landscape regarding the use of this compound as a biomarker.

It is important to note at the outset that while this compound is a known catabolite in the metabolic cascade of misoprostol, the existing body of scientific literature is heavily focused on misoprostol acid as the definitive biomarker. There is a notable scarcity of quantitative data, validated analytical methodologies, and specific pharmacokinetic profiles for this compound. Consequently, this guide will primarily detail the robust data available for misoprostol acid as the current gold standard for monitoring misoprostol intake, while also contextualizing the potential, yet currently unsubstantiated, role of this compound.

The Metabolic Pathway of Misoprostol

Misoprostol undergoes rapid and extensive metabolism upon administration. The parent compound is a pro-drug that is quickly de-esterified to its biologically active free acid metabolite, misoprostol acid (SC-30695).[1][2] This conversion is so swift that misoprostol itself is often undetectable in plasma.[3] Misoprostol acid is then subject to further metabolic degradation through processes analogous to fatty acid oxidation. This includes beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of more polar, inactive metabolites such as dinor and tetranor derivatives that are primarily excreted in the urine.[2][4]

Misoprostol_Metabolism Misoprostol Misoprostol (Pro-drug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid Dinor_Metabolite Dinor-Misoprostol Acid Misoprostol_Acid->Dinor_Metabolite Beta-oxidation Tetranor_Metabolite This compound Acid (Inactive Metabolite) Dinor_Metabolite->Tetranor_Metabolite Excretion Urinary Excretion Tetranor_Metabolite->Excretion

Figure 1: Metabolic Pathway of Misoprostol.

Misoprostol Acid: The Primary Biomarker of Intake

The rapid and complete conversion of misoprostol to misoprostol acid establishes the latter as the most reliable and direct biomarker for assessing recent misoprostol administration.[3] Pharmacokinetic studies have extensively characterized the absorption, distribution, metabolism, and excretion of misoprostol acid following various routes of administration.

Pharmacokinetic Data of Misoprostol Acid

The pharmacokinetic profile of misoprostol acid is significantly influenced by the route of administration. The following tables summarize key quantitative parameters from clinical studies.

Route of Administration (400 µg Dose) Peak Plasma Concentration (Cmax) (pg/mL) Time to Peak Concentration (Tmax) (minutes) Area Under the Curve (AUC) (pg·h/mL)
Oral 287.6 ± 144.327.5 ± 14.8402.8 ± 151.6
Sublingual 574.8 ± 250.726.0 ± 11.5743.7 ± 291.2
Vaginal 125.2 ± 53.875.0 (approx.)433.7 ± 182.6
Buccal 264.8 (approx.)15-120519.6 (approx.)

Data compiled from multiple sources.

This compound: An Exploratory Biomarker

This compound is a downstream product of misoprostol acid metabolism.[2][4] As a more polar and terminally metabolized compound, it is hypothesized that this compound may have a longer half-life and thus a wider detection window in urine compared to misoprostol acid in plasma. However, there is a significant lack of empirical data to support this hypothesis in the context of misoprostol intake. The majority of studies on prostaglandin metabolism focus on endogenous prostaglandins (B1171923) rather than synthetic analogs like misoprostol.

The potential utility of this compound as a long-term biomarker is an area that warrants further investigation. Such research would necessitate the development and validation of sensitive analytical methods for its quantification in biological matrices, followed by comprehensive pharmacokinetic studies to establish its concentration-time profile and correlation with misoprostol dosage.

Experimental Protocols for Biomarker Quantification

The quantification of misoprostol acid in biological samples, primarily plasma and serum, is typically achieved using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting misoprostol acid from a complex biological matrix is solid-phase extraction.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal standard (e.g., deuterated misoprostol acid)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Water

  • Ethyl acetate

  • Formic acid

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution. Acidify the sample with formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of water and methanol to remove interfering substances.

  • Elution: Elute the analyte (misoprostol acid) and internal standard from the cartridge using ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

SPE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (e.g., deuterated misoprostol acid) Start->Add_IS Acidify Acidify Sample (e.g., with formic acid) Add_IS->Acidify Load_Sample Load Sample onto SPE Cartridge Acidify->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, then Water) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (Water/Methanol) Load_Sample->Wash_SPE Elute_Analyte Elute Analyte (Ethyl Acetate) Wash_SPE->Elute_Analyte Evaporate Evaporate to Dryness (Nitrogen Stream) Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 2: Solid-Phase Extraction Workflow for Misoprostol Acid.
LC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Illustrative Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Misoprostol Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Collision Energy and other parameters: Optimized for the specific instrument and analytes.

Conclusion and Future Directions

Future research should be directed towards filling the knowledge gap concerning this compound. This would involve:

  • The chemical synthesis of a certified this compound standard.

  • The development and validation of a sensitive and specific analytical method for its quantification in biological matrices, particularly urine.

  • Conducting comprehensive pharmacokinetic studies in humans to determine its formation rate, elimination half-life, and the time course of its excretion following misoprostol administration.

  • Establishing a clear correlation between the administered dose of misoprostol and the concentration of this compound in biological fluids.

Such studies would be instrumental in determining whether this compound can indeed serve as a valuable long-term biomarker for misoprostol intake, thereby complementing the information provided by the analysis of misoprostol acid.

References

The Discovery and Initial Characterization of Tetranor-Misoprostol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). The document delves into the metabolic pathway, physicochemical properties, and analytical methodologies for the detection of this compound.

Introduction

Misoprostol is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological purposes.[1] Following administration, Misoprostol, a prodrug, undergoes rapid and extensive metabolism to exert its therapeutic effects and to be eliminated from the body. One of the key metabolites in this elimination pathway is this compound. Understanding the formation and characteristics of this metabolite is crucial for a complete pharmacokinetic and toxicological profile of Misoprostol.

Discovery and Metabolic Pathway

The formation of this compound as a metabolite of Misoprostol was first reported in a 1985 study by Schoenhard, Oppermann, and Kohn.[2][3][4] This seminal work described the metabolic fate of radiolabelled Misoprostol in both laboratory animals and humans.

The metabolic cascade leading to this compound begins with the rapid de-esterification of the parent drug, Misoprostol, into its pharmacologically active metabolite, misoprostol acid (SC-30695).[1][2][5] Subsequently, misoprostol acid undergoes further biotransformation. The formation of this compound occurs through beta-oxidation of the alpha side chain of misoprostol acid.[2] This process involves the removal of two successive two-carbon units, leading to the formation of dinor and then tetranor metabolites.[5][6] This metabolic process has been observed in species including rats, dogs, and monkeys.[4]

Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid Rapid De-esterification Dinor_Metabolite Dinor-Misoprostol Misoprostol_Acid->Dinor_Metabolite β-oxidation Tetranor_Metabolite This compound Dinor_Metabolite->Tetranor_Metabolite β-oxidation

Metabolic Pathway of Misoprostol to this compound.

Physicochemical Characterization

Initial characterization of this compound has been primarily driven by its role as a metabolite and its availability as a research chemical. The following tables summarize the key physicochemical properties of this compound based on data from commercial suppliers of analytical standards.

Table 1: Chemical Identity of this compound

PropertyValue
Formal Name3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid
Alternate Names2,3,4,5-Tetranor-Misoprostol Acid
Molecular FormulaC₁₇H₂₈O₅[4]
Formula Weight312.4 g/mol [4]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Purity≥95% (as a solution in acetonitrile)[4][7]
FormulationTypically supplied as a solution in acetonitrile[4][7]
Solubility- DMF: 100 mg/ml- DMSO: 50 mg/ml- Ethanol: 50 mg/ml- PBS (pH 7.2): 1 mg/ml[4]
Storage-80°C[4][7]
Stability≥ 2 years at -80°C[4]

Experimental Protocols: Analytical Detection

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting misoprostol acid and its metabolites from biological samples like plasma or whole blood involves solid phase extraction.

Objective: To isolate analytes from the biological matrix and concentrate them for analysis.

Materials:

Protocol:

  • Sample Pre-treatment: Centrifuge the whole blood or plasma sample to separate cellular components.

  • Cartridge Conditioning: Condition the Oasis MAX cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a water:methanol solution (e.g., 9:1) to remove interfering substances.

  • Elution: Elute the analytes of interest using methanol.

  • Reconstitution: Evaporate the eluent and reconstitute the residue in an appropriate solvent for injection into the analytical instrument.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 X 50 mm)

  • Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 0.1% ammonium (B1175870) hydroxide).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Biological_Sample Biological Sample (e.g., Blood, Urine) SPE Solid Phase Extraction (SPE) Biological_Sample->SPE Extract Purified & Concentrated Extract SPE->Extract LC Liquid Chromatography (LC) Extract->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Workflow for the Analytical Detection of this compound.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly activated by this compound. The primary focus of pharmacological studies has been on the parent drug, Misoprostol, which is a prostaglandin E1 analog. Misoprostol exerts its effects by binding to prostaglandin E receptors (EP receptors), leading to various downstream cellular responses. Given that this compound is a metabolite formed during the elimination process, it is generally considered to be pharmacologically less active than the parent acid. Further research is required to determine if this compound has any significant biological activity or interaction with cellular signaling pathways.

Conclusion

The discovery of this compound was a key step in understanding the comprehensive metabolic fate of Misoprostol. While the initial characterization was limited, modern analytical techniques have enabled its sensitive and specific detection in biological fluids, which is critical for detailed pharmacokinetic and forensic investigations. The physicochemical properties of this more polar metabolite are now well-defined through the availability of analytical standards. Future research may explore any potential biological activity of this compound, although it is currently understood primarily as a product of the metabolic clearance of its active precursor, misoprostol acid.

References

Methodological & Application

Application Note: Quantitative Analysis of Tetranor-Misoprostol in Human Urine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of tetranor-misoprostol, a major metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol (B33685), in human urine. The procedure employs a solid-phase extraction (SPE) for sample clean-up, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the high selectivity and sensitivity required for pharmacokinetic and clinical research studies involving misoprostol administration. The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a research setting.

Introduction

Misoprostol is a widely used medication for various indications, including the prevention of NSAID-induced gastric ulcers and for obstetric and gynecological purposes. Following administration, misoprostol is rapidly de-esterified to its active metabolite, misoprostol acid.[1][2][3] This active form is then further metabolized through beta- and omega-oxidation to form more polar, inactive metabolites, such as this compound, which are primarily excreted in the urine.[1][2] The quantification of urinary this compound provides a non-invasive approach to assess misoprostol metabolism and systemic exposure. The complexity of the urine matrix necessitates a highly selective and sensitive analytical method. UPLC-MS/MS offers the required specificity and low detection limits for the accurate measurement of this metabolite.

Experimental Protocols

Sample Collection and Storage

Proper handling and storage of urine samples are critical to ensure the stability of prostaglandin metabolites.

Materials:

Procedure:

  • Collect mid-stream urine samples in sterile containers.

  • To minimize degradation, place the samples on ice immediately after collection and process as soon as possible.

  • For short-term storage (up to 24 hours), samples can be kept at 4°C.

  • For long-term storage, aliquot urine into smaller volumes to prevent multiple freeze-thaw cycles and store at -80°C. Samples are stable for at least two years under these conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and purification of this compound from the urine matrix using a C18 SPE cartridge. This step is crucial for removing interfering substances prior to UPLC-MS/MS analysis.

Materials:

  • C18 SPE cartridges

  • Internal Standard (IS) solution (e.g., this compound-d6)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Transfer 1 mL of the urine supernatant to a clean tube.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Acidify the sample by adding formic acid to a final concentration of 0.1%.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the entire prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other hydrophilic impurities.

    • Follow with a wash of 3 mL of 15% methanol in water.

  • Elution:

    • Elute the analyte with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

UPLC Conditions:

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| Gradient | 20% B to 95% B over 5 min, hold for 1 min, return to initial conditions |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound311.2267.23015
This compound-d6 (IS)317.2273.23015
Table 2: Method Validation Summary
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation (SPE) cluster_analysis Analysis urine_collection Urine Collection centrifugation Centrifugation (14,000 x g, 10 min, 4°C) urine_collection->centrifugation storage Storage at -80°C centrifugation->storage spiking Spike with Internal Standard storage->spiking acidification Acidification (0.1% Formic Acid) spiking->acidification sample_loading Sample Loading acidification->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Washing (Water, 15% Methanol) sample_loading->washing elution Elution (Acetonitrile) washing->elution evaporation Evaporation (N2 Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_processing Data Processing & Quantification uplc_msms->data_processing

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in urine.

metabolism_pathway misoprostol Misoprostol (Prodrug) misoprostol_acid Misoprostol Acid (Active Metabolite) misoprostol->misoprostol_acid De-esterification tetranor_metabolite This compound (Urinary Metabolite) misoprostol_acid->tetranor_metabolite β- & ω-oxidation

Caption: Simplified metabolic pathway of misoprostol.

Conclusion

The UPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human urine. The combination of a streamlined solid-phase extraction protocol and the specificity of tandem mass spectrometry allows for accurate measurement of this key misoprostol metabolite, making it highly suitable for clinical and research applications.

References

Application Notes and Protocols: Tetranor-Misoprostol ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of tetranor-Misoprostol, a key metabolite of Misoprostol (B33685), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is intended for research use only and not for human or veterinary use.[1]

Introduction

Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication.[2][3] Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid.[2][4] This active metabolite is then further metabolized to more polar compounds, including this compound.[1][5] Monitoring the levels of this compound in biological samples is crucial for pharmacokinetic and metabolism studies.[4] This competitive ELISA provides a sensitive and specific method for the quantification of this compound.

Principle of the Assay

This assay is a competitive immunoassay. A known amount of this compound is pre-coated onto a microplate. The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of a specific antibody. The sample-derived this compound and the coated this compound compete for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Misoprostol Metabolism and Signaling Pathway

Misoprostol is a prodrug that is rapidly converted to its active form, Misoprostol acid.[2] This active metabolite then undergoes further metabolism, including beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, to form inactive metabolites such as this compound, which are then primarily excreted in the urine.[2][4] Misoprostol acid exerts its pharmacological effects by acting as an agonist for the prostaglandin E2 (PGE2) receptor, which can modulate various signaling pathways, including the VEGF, calcium, and NF-κB signaling pathways.[6][7]

Misoprostol_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Misoprostol Misoprostol Misoprostol_acid Misoprostol Acid (active) Misoprostol->Misoprostol_acid De-esterification tetranor_Misoprostol This compound (inactive) Misoprostol_acid->tetranor_Misoprostol Oxidation PGE2_Receptor PGE2 Receptor Misoprostol_acid->PGE2_Receptor Agonist Excretion Excretion tetranor_Misoprostol->Excretion Urine Signaling_Pathways VEGF Pathway Calcium Signaling NF-κB Pathway PGE2_Receptor->Signaling_Pathways Pharmacological_Effects Uterine Contraction Gastric Acid Secretion Inhibition Signaling_Pathways->Pharmacological_Effects

Caption: Misoprostol Metabolism and Signaling Pathway.

Assay Performance Characteristics

The following table summarizes the expected performance characteristics of the this compound ELISA. Data is based on a similar assay for a related tetranor prostaglandin metabolite.[8]

ParameterValue
Assay Range 6.4 - 4,000 pg/mL
Sensitivity (80% B/B₀) 40 pg/mL
Cross-Reactivity
This compound100%
Misoprostol Acid< 1%
Misoprostol< 0.1%
Prostaglandin E2< 0.01%
Prostaglandin F2α< 0.01%

Experimental Protocol

Materials Required
  • Microplate pre-coated with this compound

  • This compound standard

  • Anti-tetranor-Misoprostol antibody

  • HRP-conjugated secondary antibody

  • Wash Buffer (10X)

  • Assay Buffer

  • TMB Substrate

  • Stop Solution

  • Plate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and tips

  • Ultrapure water

Reagent Preparation
  • Wash Buffer (1X): Dilute the 10X Wash Buffer concentrate with ultrapure water.

  • This compound Standards: Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., 4000, 2000, 1000, 500, 250, 125, 62.5, 0 pg/mL).

  • Antibody Solutions: Dilute the primary and secondary antibodies to their optimal concentrations in Assay Buffer as indicated in the kit manual.

Assay Procedure

The following diagram illustrates the key steps of the competitive ELISA workflow.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_standards Prepare Standards & Samples add_samples Add Standards & Samples to Coated Plate prep_standards->add_samples prep_reagents Prepare Reagents add_primary_ab Add Primary Antibody prep_reagents->add_primary_ab incubate1 Incubate add_primary_ab->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary_ab Add HRP-conjugated Secondary Antibody wash1->add_secondary_ab incubate2 Incubate add_secondary_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Results read_plate->calculate

Caption: Competitive ELISA Experimental Workflow.

  • Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the microplate.

  • Add Primary Antibody: Add 50 µL of the diluted primary antibody to each well.

  • Incubate: Cover the plate and incubate for 2 hours at room temperature.

  • Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X Wash Buffer.

  • Add Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate: Cover the plate and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 4.

  • Add Substrate: Add 100 µL of TMB Substrate to each well.

  • Incubate: Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Add Stop Solution: Add 100 µL of Stop Solution to each well.

  • Read Plate: Measure the optical density at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average optical density (OD) for each set of standards and samples.

  • Create a standard curve by plotting the average OD of each standard on the y-axis against the corresponding this compound concentration on the x-axis.

  • Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.

References

Application Note: Solid-Phase Extraction of Tetranor-Misoprostol from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of tetranor-Misoprostol, a key metabolite of Misoprostol (B33685), from human plasma samples. The described method utilizes a hydrophilic-lipophilic balanced (HLB) SPE sorbent to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this metabolite in clinical and preclinical studies.

Introduction

Misoprostol is a synthetic prostaglandin (B15479496) E1 analog used for various therapeutic applications. Its metabolism in the body is rapid, primarily forming Misoprostol acid, which is further metabolized to more polar compounds, including this compound.[1] Accurate measurement of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices prior to sensitive analytical instrumentation.[2][3] Several SPE methods have been successfully developed for Misoprostol and its primary metabolite, Misoprostol acid, often employing Oasis HLB cartridges.[4][5] This note adapts these established principles to provide a specific and efficient protocol for the more polar this compound metabolite.

Experimental Protocol

This protocol is optimized for the extraction of this compound from human plasma.

Materials:

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridge (e.g., Oasis HLB)

  • Reagents:

  • Equipment:

Sample Pre-treatment:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Centrifuge the plasma at 10,000 x g for 10 minutes to pellet any particulate matter.

  • For a 500 µL plasma aliquot, add an equal volume of aqueous buffer solution (e.g., 2% formic acid in water) and vortex to mix. This step helps to disrupt protein binding.

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Pass 1 mL of methanol through the HLB SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[3]

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences.

    • Wash the cartridge with 1 mL of a water-methanol solution (e.g., 9:1 v/v) to remove less polar interferences while retaining the analyte.[4]

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol or an acidic organic solvent into a clean collection tube.[4][6]

    • A second elution with an additional 0.5 mL of the elution solvent can be performed to ensure complete recovery.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of methanol and acetonitrile with an acidic aqueous buffer).[6]

Data Presentation

The following table summarizes expected performance characteristics for an SPE protocol of this nature, based on published data for the parent compound, Misoprostol acid.[5][7][8][9]

ParameterExpected ValueReference
Recovery88.3 - 97%[5][7][8][9]
Linearity (R²)>0.99[5][7][8][9]
Limit of Detection (LOD)0.001 - 25 ng/L[5][7][8][9]
Limit of Quantification (LOQ)0.01 - 50 ng/L[5][7][8][9]
Intra-day Precision (%CV)< 15%[5][7][8][9]
Inter-day Precision (%CV)< 15%[5][7][8][9]

Mandatory Visualization

Caption: Workflow for the solid-phase extraction of this compound.

Discussion

The presented SPE protocol provides a reliable method for the extraction of this compound from human plasma. The use of a hydrophilic-lipophilic balanced sorbent allows for the effective retention of this polar metabolite while enabling the removal of a significant portion of matrix interferences through the described wash steps. The final eluate is clean and can be concentrated, leading to enhanced sensitivity in subsequent LC-MS/MS analysis.[10][11] The protocol is based on established methods for related compounds and is expected to yield high recovery and reproducibility.[5][7][8] Researchers should perform in-house validation to confirm the performance characteristics for their specific application and instrumentation.

References

Application Notes and Protocols for the Analytical Quantification of tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid. This active metabolite is then further metabolized into several more polar, inactive metabolites, including dinor- and tetranor-Misoprostol.[1][2] The quantification of these metabolites is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for its quantification in biological matrices.

This compound is a significant metabolite of Misoprostol.[1][2] Understanding its concentration and clearance is essential for a comprehensive understanding of Misoprostol's pharmacology.

Analytical Standard: this compound

A summary of the key properties of the this compound analytical standard is provided below.

PropertyValueReference
Formal Name 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid--INVALID-LINK--
Molecular Formula C17H28O5--INVALID-LINK--
Formula Weight 312.4 g/mol --INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Formulation A solution in acetonitrile (B52724)--INVALID-LINK--
Storage -80°C--INVALID-LINK--
Stability ≥ 2 years--INVALID-LINK--

Misoprostol Metabolism and Signaling Pathway

Misoprostol undergoes rapid de-esterification to its active form, Misoprostol free acid, which is then further metabolized to more polar compounds like this compound.[1][2] Misoprostol and its active metabolite exert their effects by acting as agonists at prostaglandin E2 (PGE2) receptors, specifically EP2, EP3, and EP4.[3] These interactions trigger downstream signaling cascades that mediate the therapeutic and adverse effects of the drug.

Misoprostol_Metabolism_Pathway Misoprostol Misoprostol Misoprostol_Acid Misoprostol Free Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification tetranor_Misoprostol This compound (Inactive Metabolite) Misoprostol_Acid->tetranor_Misoprostol Metabolism PGE2_Receptors PGE2 Receptors (EP2, EP3, EP4) Misoprostol_Acid->PGE2_Receptors Agonist Binding Cellular_Response Cellular Response (e.g., Gastric Acid Secretion Inhibition) PGE2_Receptors->Cellular_Response Signal Transduction

Figure 1: Simplified metabolic pathway of Misoprostol.

Experimental Protocols

The following protocols are adapted from validated methods for the quantification of the structurally similar Misoprostol free acid and can be optimized for this compound.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., this compound-d5)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples at room temperature.

  • Spiking: Spike a known volume of the sample (e.g., 500 µL) with the internal standard solution. For calibration curve and quality control (QC) samples, spike with the appropriate concentration of the this compound analytical standard.

  • Protein Precipitation: Add 1 mL of cold acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Sample_Prep_Workflow Start Plasma/Serum Sample Spike Spike with IS and Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Load Load Supernatant onto SPE Cartridge Centrifuge1->Load Wash Wash SPE Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Workflow for sample preparation.

Protocol 2: LC-MS/MS Quantification

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Suggested Starting Point):

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Hypothetical MRM Transitions):

Note: These transitions are predicted based on the structure of this compound and may require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 311.2 [M-H]⁻293.2 (loss of H₂O)15
249.2 (cleavage of side chain)25
This compound-d5 (IS) 316.2 [M-H]⁻298.215
254.225

Quantitative Data

While specific pharmacokinetic data for this compound is limited in the literature, the following table summarizes the pharmacokinetic parameters for Misoprostol's primary active metabolite, Misoprostol free acid, after a single oral dose of 400 µg. This data can serve as a reference for the expected concentration range.

ParameterValue
Cmax (pg/mL) 488 ± 144
Tmax (min) 30 ± 12
AUC₀-₄h (pg·h/mL) 417 ± 103
Half-life (min) 20-40

Data adapted from studies on Misoprostol free acid pharmacokinetics.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the analytical quantification of this compound. The sample preparation and LC-MS/MS methods are based on established procedures for similar analytes and provide a strong foundation for method development and validation. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision. Further optimization of the chromatographic and mass spectrometric conditions will be necessary to achieve the desired sensitivity and selectivity for specific research applications.

References

Application Notes and Protocols for the Use of Tetranor-Misoprostol in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetric and gynecological indications. As a prodrug, misoprostol is rapidly and extensively metabolized to its active metabolite, misoprostol acid. Further metabolism of misoprostol acid occurs via β-oxidation and ω-oxidation, leading to the formation of dinor and tetranor metabolites.[1][2] Among these, 2,3,4,5-tetranor-misoprostol is a major urinary metabolite and serves as a critical biomarker for assessing misoprostol exposure and disposition.[3] Understanding the pharmacokinetics of tetranor-misoprostol is essential for comprehensive pharmacokinetic modeling of misoprostol, providing insights into its elimination pathways and potential for monitoring long-term exposure.

These application notes provide a detailed overview of the role of this compound in pharmacokinetic studies, including its metabolic pathway, analytical protocols for its quantification, and its application in pharmacokinetic modeling.

Metabolic Pathway of Misoprostol

Misoprostol undergoes a sequential metabolic cascade. The initial and rapid de-esterification to the pharmacologically active misoprostol acid is followed by oxidative metabolism. The formation of this compound occurs primarily in peroxisomes through β-oxidation of the α-side chain of misoprostol acid.[4][5] This process involves a series of enzymatic reactions that shorten the carboxylic acid side chain by two carbon units twice.

The key enzymes involved in the peroxisomal β-oxidation of prostaglandins (B1171923) include acyl-CoA oxidases (such as palmitoyl-CoA oxidase and pristanoyl-CoA oxidase), which catalyze the initial step.[5][6]

Misoprostol_Metabolism Misoprostol Misoprostol Misoprostol_Acid Misoprostol_Acid Misoprostol->Misoprostol_Acid De-esterification (Rapid) Dinor_Misoprostol Dinor_Misoprostol Misoprostol_Acid->Dinor_Misoprostol Peroxisomal β-oxidation (Acyl-CoA Oxidases) Tetranor_Misoprostol Tetranor_Misoprostol Dinor_Misoprostol->Tetranor_Misoprostol Peroxisomal β-oxidation

Metabolic pathway of misoprostol to this compound.

Pharmacokinetic Data

While extensive pharmacokinetic data is available for misoprostol acid, there is a notable lack of published data specifically detailing the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in plasma. Research has predominantly focused on the active metabolite, misoprostol acid. However, urinary excretion data for this compound indicates it is a major metabolite. The quantification of urinary tetranor-prostaglandin E metabolite (tetranor-PGEM), a structurally analogous compound, has been well-established as a biomarker of systemic prostaglandin E exposure.[7][8]

The following table summarizes the pharmacokinetic parameters of misoprostol acid following various routes of administration of a 400 µg dose of misoprostol. This data provides a comparative baseline for understanding the disposition of misoprostol's primary active metabolite.

ParameterOral AdministrationSublingual AdministrationVaginal Administration
Cmax (pg/mL) 287.6 ± 144.3574.8 ± 250.7125.2 ± 53.8
Tmax (min) 27.5 ± 14.826.0 ± 11.570-80
AUC (pg·h/mL) 402.8 ± 151.6743.7 ± 291.2433.7 ± 182.6

Data compiled from multiple sources.[9][10][11][12]

Experimental Protocols

The quantification of this compound, typically as its analogous counterpart tetranor-PGEM in urine, is achieved through highly sensitive analytical methods such as online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).[7]

Protocol: Quantification of Urinary this compound (as tetranor-PGEM) by Online SPE-LC-MS/MS

1. Sample Collection and Storage:

  • Collect urine samples in sterile containers.

  • For accurate measurement of this compound (as tetranor-PGEM), samples should be stored at 4°C if analyzed within a short period. For long-term storage, freezing at -80°C is recommended to ensure stability. Tetranor-PGEM has been shown to be unstable at room temperature for extended periods (e.g., 24 hours).[7]

2. Materials and Reagents:

  • Tetranor-PGEM analytical standard

  • Deuterated internal standard (e.g., tetranor-PGEM-d6)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Online SPE cartridges (e.g., C18)

  • LC column (e.g., C18 reversed-phase)

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any particulate matter.

  • Transfer a known volume of the supernatant to an autosampler vial.

  • Add the deuterated internal standard solution to each sample, quality control, and calibration standard.

4. Instrumental Analysis (Online SPE-LC-MS/MS):

  • Online SPE:

    • The sample is injected onto the SPE cartridge where tetranor-PGEM is retained while salts and other polar impurities are washed to waste.

    • The retained analyte is then eluted from the SPE cartridge onto the analytical LC column.

  • Liquid Chromatography:

    • Utilize a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to achieve chromatographic separation from other urinary components.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Monitor the multiple reaction monitoring (MRM) transitions for tetranor-PGEM and its deuterated internal standard. The specific MRM transitions will need to be optimized for the instrument being used.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of tetranor-PGEM in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Urinary creatinine (B1669602) levels should also be measured to normalize the tetranor-PGEM concentrations, which accounts for variations in urine dilution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer IS_Addition Internal Standard Addition Supernatant_Transfer->IS_Addition Online_SPE Online Solid-Phase Extraction IS_Addition->Online_SPE LC_Separation LC Separation Online_SPE->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Calibration_Curve Calibration Curve Generation MS_MS_Detection->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Normalization Normalization to Creatinine Quantification->Normalization

Experimental workflow for this compound analysis.

Application in Pharmacokinetic Modeling

The inclusion of this compound data in pharmacokinetic models of misoprostol offers several advantages:

  • Comprehensive Metabolite Profiling: By quantifying a major downstream metabolite, a more complete picture of the drug's disposition and elimination pathways can be developed.

  • Long-Term Exposure Marker: Due to its formation through rate-limited enzymatic processes and its clearance profile, this compound may have a longer terminal half-life in the body compared to the rapidly cleared misoprostol acid, particularly when measured in urine. This makes it a potentially more suitable biomarker for assessing total drug exposure over a longer period.

  • Informing Physiologically Based Pharmacokinetic (PBPK) Models: Data on the formation and elimination of this compound can be used to refine PBPK models by providing parameters for specific metabolic pathways, such as peroxisomal β-oxidation.

  • Assessment in Special Populations: In studies involving patients with renal or hepatic impairment, monitoring both misoprostol acid and this compound can help elucidate the impact of organ dysfunction on different metabolic and elimination routes.

While the direct application of this compound in published pharmacokinetic models of misoprostol is not extensively detailed in the current literature, its established role as a major urinary metabolite of PGE1 analogs strongly supports its utility in this context. Future research should focus on obtaining the plasma pharmacokinetic profile of this compound to further enhance the sophistication of these models.

References

Application Notes and Protocols for Studying the Effects of tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685) is a synthetic analog of prostaglandin (B15479496) E1 used for a variety of therapeutic purposes, including the prevention of gastric ulcers and the induction of labor.[1] Upon administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid, which is then further metabolized to compounds such as tetranor-Misoprostol.[2][3][4][5] Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of the drug's overall pharmacological profile.

Misoprostol exerts its effects by acting as an agonist at prostaglandin E2 (PGE2) receptors of the EP subtype, specifically EP2, EP3, and EP4.[6] These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes. This document provides detailed experimental protocols to investigate the effects of this compound on these receptors and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the known receptor binding and functional activity for Misoprostol's active form, Misoprostol free acid. This data is intended to serve as a benchmark for comparative studies with this compound.

Table 1: Receptor Binding Affinity of Misoprostol Free Acid

Receptor SubtypeLigandKi (nM)Cell Line/TissueReference
EP3Misoprostol-FA~10-100Recombinant[6]
EP2Misoprostol-FANot specifiedNot specified
EP4Misoprostol-FANot specifiedNot specified

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Misoprostol Free Acid

AssayReceptor SubtypeEC50 / IC50 (nM)EffectCell LineReference
Gi SignalingEP3~1-10AgonistRecombinant[7]
cAMP InhibitionEP3Not specifiedAgonistNot specified
cAMP StimulationEP2/EP4Not specifiedAgonistNot specified

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.

Signaling Pathways

Misoprostol and its metabolites interact with EP2, EP3, and EP4 receptors, each coupled to distinct intracellular signaling cascades.

EP_Signaling_Pathways cluster_EP2 EP2 Receptor Signaling cluster_EP4 EP4 Receptor Signaling cluster_EP3 EP3 Receptor Signaling EP2 EP2 Gs_EP2 Gαs EP2->Gs_EP2 Agonist PI3K_EP2 PI3K EP2->PI3K_EP2 Activates AC_EP2 Adenylate Cyclase Gs_EP2->AC_EP2 Activates cAMP_EP2 cAMP AC_EP2->cAMP_EP2 ATP to cAMP PKA_EP2 PKA cAMP_EP2->PKA_EP2 Activates CREB_EP2 CREB PKA_EP2->CREB_EP2 Phosphorylates Akt_EP2 Akt PI3K_EP2->Akt_EP2 EP4 EP4 Gs_EP4 Gαs EP4->Gs_EP4 Agonist PI3K_EP4 PI3K EP4->PI3K_EP4 Activates AC_EP4 Adenylate Cyclase Gs_EP4->AC_EP4 Activates cAMP_EP4 cAMP AC_EP4->cAMP_EP4 ATP to cAMP PKA_EP4 PKA cAMP_EP4->PKA_EP4 Activates CREB_EP4 CREB PKA_EP4->CREB_EP4 Phosphorylates Akt_EP4 Akt PI3K_EP4->Akt_EP4 EP3 EP3 Gi_EP3 Gαi EP3->Gi_EP3 Agonist Gq_EP3 Gαq EP3->Gq_EP3 Agonist AC_EP3 Adenylate Cyclase Gi_EP3->AC_EP3 Inhibits cAMP_EP3 cAMP AC_EP3->cAMP_EP3 ATP to cAMP PLC_EP3 PLC Gq_EP3->PLC_EP3 Activates IP3_EP3 IP3 PLC_EP3->IP3_EP3 PIP2 to IP3 Ca_EP3 Ca²⁺ IP3_EP3->Ca_EP3 Releases

Caption: Signaling pathways of EP2, EP3, and EP4 receptors.

Experimental Workflow

A general workflow for characterizing the effects of this compound is outlined below.

Experimental_Workflow start Start: this compound receptor_binding Radioligand Binding Assay (Determine Ki at EP2, EP3, EP4) start->receptor_binding functional_assays Functional Assays receptor_binding->functional_assays cAMP_assay cAMP Assay (Measure EC50/IC50 at EP2, EP3, EP4) functional_assays->cAMP_assay calcium_assay Calcium Mobilization Assay (Measure EC50 at EP3) functional_assays->calcium_assay in_vitro_assay In Vitro Tissue Assay (e.g., Uterine Contraction) cAMP_assay->in_vitro_assay calcium_assay->in_vitro_assay data_analysis Data Analysis and Characterization in_vitro_assay->data_analysis end End: Pharmacological Profile data_analysis->end

References

Application Notes and Protocols for Assessing Tetranor-Misoprostol Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various indications in obstetrics and gynecology.[1] Upon administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid, which is further metabolized to more polar compounds, including tetranor-Misoprostol.[2][3][4] The pharmacological effects of Misoprostol and its active metabolite are mediated through their interaction with the E-prostanoid (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.

The diverse physiological responses to Misoprostol are a consequence of the differential signaling pathways activated by these EP receptor subtypes:

  • EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]i) mobilization.

  • EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.

  • EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

While the activity of Misoprostol and Misoprostol free acid on these receptors is documented, the specific pharmacological profile of the this compound metabolite is less characterized. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the activity of this compound at each of the four EP receptor subtypes. The following protocols will enable researchers to determine the potency and efficacy of this compound, providing valuable insights into its potential biological functions and contribution to the overall pharmacological profile of Misoprostol.

Signaling Pathways of EP Receptors

EP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP1 EP1 Gq Gq EP1->Gq activates EP2 EP2 Gs Gs EP2->Gs activates EP3 EP3 Gi Gi EP3->Gi activates EP4 EP4 EP4->Gs activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Mobilization IP3->Ca2 induces AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec tetranor_Misoprostol This compound tetranor_Misoprostol->EP1 tetranor_Misoprostol->EP2 tetranor_Misoprostol->EP3 tetranor_Misoprostol->EP4

Caption: Signaling pathways of the four EP receptor subtypes.

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound on each of the four EP receptor subtypes. These assays are designed for a 96-well plate format, suitable for generating dose-response curves and determining key pharmacological parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).

General Cell Culture

For these assays, Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are recommended. These cell lines are commonly used for recombinant receptor expression as they have low endogenous levels of most GPCRs. Cells should be stably or transiently transfected with the human EP1, EP2, EP3, or EP4 receptor.

Intracellular Calcium Mobilization Assay for EP1 Receptor Activity

This protocol describes how to measure the activation of the Gq-coupled EP1 receptor by quantifying changes in intracellular calcium concentration using a fluorescent calcium indicator.

Experimental Workflow:

Calcium_Assay_Workflow A Seed HEK293-hEP1 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 30-60 min at 37°C C->D E Wash cells with assay buffer D->E F Add this compound (and controls) E->F G Measure fluorescence (kinetic read) F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing human EP1 receptor (HEK293-hEP1)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black, clear-bottom assay plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • PGE2 (as a positive control)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed HEK293-hEP1 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition: Prepare a 2X concentration series of this compound and PGE2 in HBSS.

  • Place the plate in the fluorescence plate reader and set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) kinetically.

  • Add 100 µL of the 2X compound solutions to the respective wells.

  • Data Acquisition: Measure the fluorescence intensity for at least 120 seconds.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.

cAMP Accumulation Assay for EP2 and EP4 Receptor Activity

This protocol measures the activation of Gs-coupled EP2 and EP4 receptors by quantifying the increase in intracellular cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow A Seed HEK293-hEP2/4 cells in 96-well plate B Incubate overnight A->B C Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) B->C D Add this compound (and controls) C->D E Incubate for 30 min at 37°C D->E F Lyse cells E->F G Measure cAMP levels (e.g., HTRF, ELISA) F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for the cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing human EP2 or EP4 receptor

  • Culture medium as described above

  • 96-well cell culture plates

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)

  • This compound

  • PGE2 (as a positive control)

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Protocol:

  • Cell Plating: Seed HEK293-hEP2 or HEK293-hEP4 cells into a 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Assay Preparation: Aspirate the culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Compound Addition: Prepare a 2X concentration series of this compound, PGE2, and Forskolin in stimulation buffer.

  • Add 50 µL of the 2X compound solutions to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the compound to determine the EC50 value.

cAMP Inhibition Assay for EP3 Receptor Activity

This protocol measures the activation of the Gi-coupled EP3 receptor by quantifying the inhibition of Forskolin-stimulated cAMP production.

Experimental Workflow:

cAMP_Inhibition_Workflow A Seed HEK293-hEP3 cells in 96-well plate B Incubate overnight A->B C Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) B->C D Add this compound (and controls) C->D E Add Forskolin to all wells (except basal control) D->E F Incubate for 30 min at 37°C E->F G Lyse cells and measure cAMP F->G H Data Analysis: Calculate IC50 G->H

Caption: Workflow for the cAMP inhibition assay.

Materials:

  • HEK293 cells stably expressing human EP3 receptor

  • All materials listed for the cAMP accumulation assay

  • Forskolin

Protocol:

  • Cell Plating: Seed HEK293-hEP3 cells as described for the cAMP accumulation assay.

  • Assay Preparation: Aspirate the culture medium and add 50 µL of stimulation buffer containing IBMX. Incubate for 30 minutes at 37°C.

  • Compound Addition: Prepare a 3X concentration series of this compound and PGE2. Add 25 µL of these solutions to the respective wells.

  • Forskolin Stimulation: Prepare a 3X solution of Forskolin (a final concentration of 1-10 µM is recommended, to be optimized for the cell line). Add 25 µL of the Forskolin solution to all wells except for the basal control wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Measure intracellular cAMP levels as described previously.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in Forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of the compound to calculate the IC50 value.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured table to allow for easy comparison of the potency of this compound and the control compound, PGE2, across the four EP receptor subtypes.

Table 1: Pharmacological Profile of this compound at EP Receptors

CompoundEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 Receptor
EC50 (nM) EC50 (nM) IC50 (nM) EC50 (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
PGE2 (Control) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

The provided application notes and protocols describe a comprehensive suite of cell-based assays to elucidate the pharmacological activity of this compound on the four EP receptor subtypes. By systematically evaluating its effects on intracellular calcium and cAMP signaling, researchers can determine the potency and selectivity profile of this key Misoprostol metabolite. This information is crucial for understanding its contribution to the overall therapeutic effects and potential side effects of Misoprostol, and can guide further drug development efforts in the field of prostanoid research.

References

Application Notes and Protocols for the Analytical Method Validation of Tetranor-Misoprostol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-Misoprostol is a major metabolite of Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog used for the prevention of NSAID-induced gastric ulcers and for obstetric and gynecological indications. The quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the validation of an analytical method for the detection of this compound, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to a lack of a specific, publicly available, validated analytical method for this compound, the following protocols and data are adapted from validated methods for its immediate precursor, misoprostol acid, and other structurally related tetranor prostaglandin metabolites.[1] These methods are considered highly transferable due to the structural similarities and the common analytical challenges presented by these lipid metabolites.

Signaling Pathways and Metabolism

Misoprostol is rapidly de-esterified in vivo to its active metabolite, misoprostol acid.[2] This free acid then undergoes further metabolism, including β-oxidation of the carboxylic acid side chain, to form the more polar and readily excretable this compound.[2] Understanding this metabolic pathway is crucial for selecting the appropriate analyte and biological matrix for analysis.

Misoprostol Misoprostol Misoprostol_Acid Misoprostol_Acid Misoprostol->Misoprostol_Acid De-esterification Tetranor_Misoprostol Tetranor_Misoprostol Misoprostol_Acid->Tetranor_Misoprostol β-oxidation & ω-oxidation

Metabolic pathway of Misoprostol to this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[3][4][5] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.

Experimental Workflow

The general workflow for the analysis of this compound in a biological sample involves sample preparation, LC-MS/MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS Internal Standard Spiking Sample->IS Extraction Solid-Phase Extraction (SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UPLC Separation Reconstitution->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification MS->Quant

General workflow for this compound analysis.

Experimental Protocols

The following are detailed protocols for the key experimental stages.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for misoprostol acid and is suitable for plasma and serum samples.[3][6][7][8]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound analytical standard

  • Deuterated internal standard (e.g., misoprostol acid-d5)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard.[6]

  • Acidification: Acidify the sample with formic acid to a final concentration of 0.1-1% to improve recovery.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[6]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 15% methanol in water) to remove hydrophilic impurities.

  • Elution: Elute the analyte with 200-500 µL of methanol containing 0.1% formic acid into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for injection into the LC-MS/MS system.[6]

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters adapted from highly sensitive methods for misoprostol acid.[7]

Liquid Chromatography (LC) Conditions:

  • System: UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to resolve the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • System: Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition (this compound): The precursor ion will be [M-H]⁻. The product ions will need to be determined by direct infusion of a standard. For the structurally similar misoprostol acid, a common transition is m/z 367.0 → 249.1.[9]

  • MRM Transition (Internal Standard): As appropriate for the chosen standard (e.g., m/z 372.5 → 249.0 for misoprostol acid-d5).[9]

Method Validation Parameters

According to FDA and ICH guidelines, the following parameters must be evaluated for a full bioanalytical method validation.[6][7] The table below summarizes typical acceptance criteria and expected performance based on validated methods for misoprostol acid.

Validation ParameterAcceptance CriteriaTypical Performance (adapted from misoprostol acid methods)
Linearity (r²) ≥ 0.99> 0.999[9]
Linear Range Covers expected concentrations10 - 3000 pg/mL[3]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20%5 - 50 pg/mL[9]
Limit of Detection (LOD) Signal-to-Noise > 310 - 25 pg/mL[7][9]
Intra-day Accuracy ±15% (±20% at LLOQ)93.81% to 102.02%[3]
Inter-day Accuracy ±15% (±20% at LLOQ)93.81% to 102.02%[3]
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 9%[3]
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 9%[3]
Recovery Consistent, precise, and reproducible88.3% - 97%[7][9]
Matrix Effect Consistent and reproducible-11.7% to -4.9%[9]
Stability Analyte is stable under expected conditionsStable at 4°C and after freeze-thaw cycles; may be unstable at room temperature for extended periods.[1]

Data Presentation

The following tables present a summary of quantitative data derived from validated LC-MS/MS methods for misoprostol acid, which can be used as a benchmark for the validation of a this compound assay.

Table 1: Linearity and Sensitivity

ParameterResultReference
Linearity (r²)> 0.999[9]
Linear Range10 - 3000 pg/mL[3]
LLOQ10 pg/mL[3]
LOD25 pg/mL[9]

Table 2: Accuracy and Precision

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Low QC< 9%< 9%93.81 - 102.0293.81 - 102.02[3]
Medium QC< 9%< 9%93.81 - 102.0293.81 - 102.02[3]
High QC< 9%< 9%93.81 - 102.0293.81 - 102.02[3]

Table 3: Recovery and Matrix Effect

ParameterResultReference
Recovery88.3% - 95.1%[9]
Matrix Effect-11.7% to -4.9%[9]

Conclusion

The analytical method and protocols outlined in this document provide a robust framework for the validation of a sensitive and specific LC-MS/MS assay for the quantification of this compound in biological matrices. By adapting established methods for structurally related compounds, researchers can confidently develop and validate a reliable analytical method to support their drug development programs. It is imperative that a full method validation is performed for the specific biological matrix of interest according to regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-Misoprostol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a major, more polar metabolite of Misoprostol, a synthetic prostaglandin (B15479496) E1 analog. Misoprostol undergoes rapid de-esterification to its active metabolite, Misoprostol acid, which is then further metabolized to this compound.[1] Monitoring this compound levels in biological matrices like urine can provide insights into the pharmacokinetics and metabolism of the parent drug.

Q2: What are the key challenges in analyzing this compound by LC-MS/MS?

A2: The primary challenges include:

  • Low concentrations: As a metabolite, this compound is often present at very low concentrations in biological samples, requiring a highly sensitive method.

  • Matrix effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[2][3][4][5]

  • Isomeric interference: Prostaglandins (B1171923) and their metabolites are often isomers with similar fragmentation patterns, necessitating excellent chromatographic separation for accurate quantification.[6]

  • Analyte stability: Prostaglandins can be unstable, requiring careful sample handling and storage.

Q3: What are the typical starting LC-MS/MS parameters for this compound analysis?

A3: Based on the analysis of structurally similar prostaglandin metabolites, here are the recommended starting parameters.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound
ParameterRecommendation
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol (B129727)
GradientStart with a low percentage of Mobile Phase B and gradually increase to elute the analyte. A typical gradient might be 5-95% B over several minutes.
Flow Rate0.2 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion ([M-H]⁻)m/z 311.4 (based on a molecular weight of 312.4 g/mol )
Product IonsTo be determined empirically (see Q4)
Collision Energy (CE)To be determined empirically (see Q4)
Dwell Time50 - 100 ms

Experimental Protocols

Protocol 1: Sample Preparation from Urine

This protocol is a general guideline for solid-phase extraction (SPE) of prostaglandin metabolites from urine.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet any precipitate.

    • Take a 1-5 mL aliquot of the supernatant for extraction.

    • Add an appropriate internal standard (e.g., a deuterated analog of a similar prostaglandin metabolite).

    • Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid or acetic acid).

  • Solid-Phase Extraction (SPE):

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Conditioning: Condition the cartridge with 1-2 mL of methanol followed by 1-2 mL of water.

    • Loading: Load the pre-treated urine sample onto the cartridge.

    • Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.

    • Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Determination of Optimal MRM Transitions and Collision Energies
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in your reconstitution solvent.

  • Precursor Ion Confirmation:

    • Infuse the standard solution directly into the mass spectrometer or perform an LC-MS run in full scan mode.

    • Confirm the presence of the [M-H]⁻ ion at m/z 311.4.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode, with the precursor ion set to m/z 311.4.

    • Infuse the standard solution and acquire a product ion spectrum. Vary the collision energy (e.g., in steps of 5-10 eV from 10 to 50 eV) to observe the fragmentation pattern at different energies.

    • Identify 2-3 of the most abundant and specific product ions.

  • Collision Energy Optimization:

    • Set up a Multiple Reaction Monitoring (MRM) method with the precursor ion at m/z 311.4 and your selected product ions.

    • For each product ion, create multiple transitions where the collision energy is varied in small increments (e.g., 2 eV steps) around the value that gave the best intensity in the product ion scan.

    • Inject the standard solution and monitor the intensity of each transition.

    • The collision energy that provides the highest intensity for each product ion is the optimal collision energy.

Troubleshooting Guide

Table 2: Troubleshooting Common LC-MS/MS Issues in this compound Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or Low Analyte Signal 1. Incorrect MS parameters.1. Verify the precursor and product ions. Re-optimize collision energy. Ensure the instrument is in negative ion mode.
2. Poor sample recovery during extraction.2. Check the pH of the sample before and after acidification. Ensure proper conditioning and elution solvents for SPE. Use a suitable internal standard to monitor recovery.
3. Analyte degradation.3. Keep samples on ice or at 4°C during preparation. Avoid prolonged exposure to strong acids or bases. Analyze samples promptly after preparation.
4. Ion suppression from matrix.[2][3][4][5]4. Improve sample cleanup. Dilute the sample if sensitivity allows. Adjust the chromatographic gradient to separate the analyte from the interfering matrix components.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Column degradation or contamination.1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
2. Incompatible reconstitution solvent.2. Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.
3. Secondary interactions with the column.3. Ensure the mobile phase pH is appropriate for the analyte (acidic for negative ion mode).
High Background Noise 1. Contaminated mobile phase or LC system.1. Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Flush the LC system.
2. Dirty ion source.2. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.
3. Inefficient sample cleanup.3. Optimize the SPE wash steps to remove more interfering compounds.
Inconsistent Retention Time 1. Column equilibration issues.1. Ensure the column is adequately equilibrated with the initial mobile phase between injections.
2. Pump or solvent delivery problems.2. Check for leaks in the LC system. Degas the mobile phases.
3. Changes in mobile phase composition.3. Prepare mobile phases accurately and consistently.
High Variability in Results 1. Inconsistent sample preparation.1. Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available.
2. Matrix effects varying between samples.[3][4]2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Prepare calibration standards in a representative blank matrix.
3. Carryover from previous injections.3. Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample centrifuge Centrifugation urine_sample->centrifuge supernatant Supernatant Collection centrifuge->supernatant acidify Acidification (pH 3-4) supernatant->acidify spe Solid-Phase Extraction (SPE) acidify->spe elution Elution spe->elution dry_down Evaporation to Dryness elution->dry_down reconstitute Reconstitution dry_down->reconstitute lc_injection LC Injection reconstitute->lc_injection Inject chromatography Chromatographic Separation lc_injection->chromatography ionization Electrospray Ionization (ESI-) chromatography->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_problem cluster_cause cluster_solution start Problem Encountered no_signal No or Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak high_noise High Background start->high_noise inconsistent_rt Inconsistent RT start->inconsistent_rt ms_params Incorrect MS Parameters? no_signal->ms_params sample_prep Sample Prep Issue? no_signal->sample_prep matrix_effect Matrix Effect? no_signal->matrix_effect column_issue Column Issue? poor_peak->column_issue solvent_issue Solvent Mismatch? poor_peak->solvent_issue high_noise->sample_prep contamination System Contamination? high_noise->contamination inconsistent_rt->column_issue equilibration Equilibration Problem? inconsistent_rt->equilibration optimize_ms Optimize MS Method ms_params->optimize_ms improve_cleanup Improve Sample Cleanup sample_prep->improve_cleanup adjust_chrom Adjust Chromatography matrix_effect->adjust_chrom replace_column Flush/Replace Column column_issue->replace_column check_solvents Check Solvents solvent_issue->check_solvents clean_system Clean System contamination->clean_system increase_equilibration Increase Equilibration Time equilibration->increase_equilibration

Figure 2. A logical approach to troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Analysis of Tetranor-Misoprostol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the plasma analysis of tetranor-Misoprostol and related prostaglandin (B15479496) metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound plasma analysis, endogenous components of plasma, such as phospholipids (B1166683), salts, and proteins, can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[3] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[1][2] Ion suppression is the more common phenomenon observed.[3]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The primary culprits behind matrix effects in plasma are phospholipids.[3] These molecules are abundant in cell membranes and can be co-extracted with the analyte of interest during sample preparation.[4] Due to their physicochemical properties, they often elute in the same chromatographic window as many analytes, leading to significant ion suppression in electrospray ionization (ESI) mass spectrometry.[5] Other sources of matrix effects include salts, endogenous metabolites, and anticoagulants used during blood collection.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A standard method to qualitatively assess matrix effects is the post-column infusion experiment. This involves infusing a constant flow of a pure this compound solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is commonly used.[1] This compares the analyte's response in a neat solution to its response when spiked into a blank plasma extract. The matrix factor (MF) is calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.

Q4: What is a suitable internal standard for the analysis of this compound?

A4: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). A stable isotope-labeled IS is the best choice as it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus effectively compensating for any signal suppression or enhancement.[3] If an isotopically labeled standard for this compound is unavailable, a deuterated analogue of a closely related prostaglandin, such as misoprostol (B33685) acid-d5, could be considered.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma.

Issue 1: Low or No Analyte Signal
Possible Cause Recommended Solution
Significant Ion Suppression The most likely cause is co-eluting matrix components, particularly phospholipids. Improve the sample cleanup procedure. Consider switching from a simple protein precipitation (PPT) to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] Specialized phospholipid removal products (e.g., HybridSPE®, Ostro®, Microlute® PLR) can be highly effective.[7][8]
Suboptimal Chromatographic Separation Modify the LC method to better separate this compound from the region where phospholipids typically elute. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[9]
Instrumental Issues Check for leaks in the LC system, ensure the MS source is clean, and verify that the correct MS/MS transition is being monitored.[10] Confirm that the mobile phase composition is correct and freshly prepared.[11]
Issue 2: Poor Reproducibility and High Variability in Results
Possible Cause Recommended Solution
Inconsistent Matrix Effects Variability between different plasma lots can lead to inconsistent matrix effects. It is crucial to evaluate matrix effects across at least six different sources of blank plasma during method validation.[1] A robust sample preparation method that effectively removes interfering components is key to minimizing this variability.
Ineffective Internal Standard Correction If a non-ideal internal standard is being used, it may not be adequately compensating for the variability in matrix effects. Switch to a stable isotope-labeled internal standard of this compound if available.
Sample Preparation Inconsistency Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Automation of sample preparation can help reduce variability.
Carryover Analyte from a high concentration sample may carry over to the next injection, causing artificially high results in subsequent samples. Optimize the autosampler wash procedure and the LC gradient to ensure the column is adequately cleaned between injections.[10]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Contamination Buildup of matrix components, especially phospholipids, on the analytical column can degrade its performance and lead to poor peak shape.[4] Use a guard column and implement a robust column washing procedure. If the column is heavily contaminated, it may need to be replaced.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the injection solvent should be the same as or weaker than the initial mobile phase.[11]
Secondary Interactions with the Column This compound, being a carboxylic acid, may exhibit secondary interactions with residual silanols on the column, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of the silanols and the carboxylic acid group, improving peak shape.[9]
Column Void A void at the head of the column can cause peak splitting. This can result from high pressure or operating at a pH that degrades the column packing.[11]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of the closely related compound, misoprostol acid, in human plasma. These values can serve as a benchmark when developing a method for this compound.

Table 1: Comparison of Sample Preparation Techniques for Misoprostol Acid Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)> 85%Not explicitly quantified, but method showed good accuracy and precision.[12]
Solid-Phase Extraction (SPE)89 - 97%No significant matrix effect observed.[6]
Automated LLENot specifiedMethod robustness occasionally compromised by selectivity issues with MRM.[13]

Table 2: Typical LC-MS/MS Method Performance for Misoprostol Acid in Human Plasma

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)5 - 50 pg/mL[6][14]
Linearity Range10 - 3000 pg/mL[12]
Intra-day Precision (%RSD)< 8.3%[12]
Inter-day Precision (%RSD)< 8.3%[12]
Accuracy (%RE)-0.5 to 1.2%[12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of misoprostol acid in whole blood and is suitable for plasma.[6]

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of the internal standard solution.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (1 mL, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.[14]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an aqueous buffer solution, followed by 1 mL of an organic solvent (e.g., methanol).[14]

  • Elution: Elute the analyte and internal standard with 1 mL of an acidic organic solvent (e.g., methanol with 0.1% formic acid).[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a representative protocol based on methods for analyzing prostaglandins (B1171923) in biological fluids.[15][16]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[16]

    • Mobile Phase A: 0.1% formic acid in water.[15]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

    • Flow Rate: 0.3 mL/min.[16]

    • Gradient: A linear gradient tailored to provide optimal separation of this compound from matrix interferences. For example:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 30% B for re-equilibration.

    • Column Temperature: 40 °C.[16]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing pure standards. For the related misoprostol acid, a common transition is m/z 367.0 → 249.1.[16]

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for this compound.

Visualizations

Troubleshooting Workflow for Low Analyte Signal start Low or Inconsistent Analyte Signal check_ms Verify MS/MS Performance (Tune, Calibration, Transitions) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot MS (Clean Source, Recalibrate) ms_ok->fix_ms No check_lc Evaluate Chromatography (Peak Shape, Retention Time) ms_ok->check_lc Yes fix_ms->check_ms lc_ok Chromatography OK? check_lc->lc_ok fix_lc Troubleshoot LC (Check for Leaks, New Mobile Phase) lc_ok->fix_lc No investigate_matrix Investigate Matrix Effects (Post-column Infusion) lc_ok->investigate_matrix Yes fix_lc->check_lc matrix_present Ion Suppression Detected? investigate_matrix->matrix_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, Phospholipid Removal) matrix_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) matrix_present->optimize_chromatography No end Problem Resolved optimize_sample_prep->end optimize_chromatography->end

Caption: A logical workflow for troubleshooting low analyte signals.

Sample Preparation Workflow to Mitigate Matrix Effects cluster_ppt Option A: PPT with Phospholipid Removal cluster_spe Option B: Solid-Phase Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (PPT) (e.g., with Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) add_is->spe centrifuge1 Centrifugation ppt->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 phospholipid_removal Phospholipid Removal (e.g., HybridSPE, Ostro) supernatant1->phospholipid_removal evaporate Evaporation phospholipid_removal->evaporate wash Wash Step spe->wash elute Elution wash->elute elute->evaporate reconstitute Reconstitution evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Experimental workflows for plasma sample preparation.

References

Technical Support Center: Stability of Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of tetranor-misoprostol during sample storage for researchers, scientists, and drug development professionals. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound analytical standards?

For long-term stability of analytical standards, it is recommended to store this compound as a solution in acetonitrile (B52724) at -80°C.[1] Under these conditions, the standard is reported to be stable for at least two years.[1]

Q2: How should I store plasma or serum samples for this compound analysis?

Q3: Can I store my plasma samples at -20°C for this compound analysis?

Long-term storage at -20°C is generally not recommended for prostaglandin (B15479496) metabolites due to the potential for degradation. While direct data for this compound is unavailable, studies on other metabolites have shown greater stability at -80°C compared to -20°C. Therefore, for long-term storage, -80°C is the preferred temperature to ensure sample integrity.

Q4: How many freeze-thaw cycles can my plasma samples undergo before this compound degrades?

There is no specific published data on the freeze-thaw stability of this compound in plasma. However, it is a well-established principle in bioanalysis that repeated freeze-thaw cycles can lead to the degradation of analytes. For other prostaglandins (B1171923) and their metabolites, it is recommended to limit freeze-thaw cycles to a minimum, ideally no more than three cycles. To mitigate the effects of freeze-thaw cycles, it is advisable to aliquot plasma samples into single-use volumes before long-term storage.

Q5: What is the short-term stability of this compound in plasma at room temperature?

Information regarding the short-term stability of this compound at room temperature in plasma is not available in the reviewed literature. However, its parent compound, misoprostol, is known to be unstable at room temperature, especially when exposed to moisture.[5] Therefore, it is prudent to handle plasma samples on ice and minimize the time they are kept at room temperature before processing and analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or undetectable levels of this compound in stored samples. Analyte degradation due to improper storage temperature.Verify that samples have been consistently stored at -80°C. For future studies, ensure a strict cold chain is maintained.
Analyte degradation due to multiple freeze-thaw cycles.Review sample handling procedures to determine the number of freeze-thaw cycles. For future collections, aliquot samples into single-use vials.
Analyte degradation due to prolonged exposure to room temperature.Assess the duration samples were at room temperature during processing. Minimize this time in future experiments by keeping samples on ice.
High variability in this compound concentrations between aliquots of the same sample. Inconsistent thawing procedures.Ensure a standardized and rapid thawing method is used for all samples. Thawing on ice is a common practice.
Analyte degradation in some aliquots due to differential handling.Review and standardize all sample handling and processing steps.
Unexpected peaks or altered retention times in chromatograms. Presence of degradation products.Investigate potential degradation pathways. This may involve acquiring standards of potential degradation products for comparison.

Experimental Protocols

Protocol for a Typical Stability Assessment of this compound in Plasma

This protocol outlines a general procedure for conducting freeze-thaw, short-term, and long-term stability studies as part of a bioanalytical method validation.

  • Preparation of Quality Control (QC) Samples:

    • Spike a known concentration of this compound into a pool of human plasma at low and high concentration levels.

    • Aliquot these QC samples into polypropylene (B1209903) tubes for each stability condition to be tested.

  • Freeze-Thaw Stability:

    • Subject a set of low and high QC aliquots to a specified number of freeze-thaw cycles (e.g., three cycles).

    • For each cycle, freeze the samples at -80°C for at least 24 hours and then thaw them completely at room temperature or on ice.

    • After the final thaw, process the samples and analyze them alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.

    • Calculate the percentage deviation of the mean concentration of the freeze-thaw samples from the control samples.

  • Short-Term (Bench-Top) Stability:

    • Place a set of low and high QC aliquots at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the sample processing time.

    • After the designated time, process and analyze the samples with a fresh calibration curve and control QCs.

    • Calculate the percentage deviation from the control samples.

  • Long-Term Stability:

    • Store a set of low and high QC aliquots at the intended storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, process, and analyze them with a fresh calibration curve and control QCs.

    • Calculate the percentage deviation from the nominal concentration.

Sample Analysis by LC-MS/MS

While a specific validated method for this compound was not found, a typical approach for prostaglandin analysis involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Protein precipitation or solid-phase extraction (SPE) are common methods for extracting prostaglandins from plasma.

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is often employed for sensitive and selective quantification.

Visualizations

Stability_Testing_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_st Short-Term Stability cluster_lt Long-Term Stability cluster_analysis Analysis Prep Prepare Low & High QC Samples in Plasma FT_Cycle1 Freeze (-80°C) & Thaw (RT) - Cycle 1 Prep->FT_Cycle1 Distribute Aliquots ST_RT Store at Room Temperature (e.g., 4-24h) Prep->ST_RT Distribute Aliquots LT_Store Store at -80°C Prep->LT_Store Distribute Aliquots FT_Cycle2 Freeze (-80°C) & Thaw (RT) - Cycle 2 FT_Cycle1->FT_Cycle2 FT_Cycle3 Freeze (-80°C) & Thaw (RT) - Cycle 3 FT_Cycle2->FT_Cycle3 Analysis LC-MS/MS Analysis FT_Cycle3->Analysis ST_RT->Analysis LT_Timepoints Analyze at T=0, 1, 3, 6, 12 months LT_Store->LT_Timepoints LT_Timepoints->Analysis Compare Compare to Control Samples Analysis->Compare

Caption: Experimental workflow for assessing the stability of this compound in plasma samples.

Troubleshooting_Low_Recovery Troubleshooting Low this compound Recovery Start Low/No Analyte Detected Check_Storage_Temp Was sample stored at -80°C? Start->Check_Storage_Temp Check_FT_Cycles How many freeze-thaw cycles? Check_Storage_Temp->Check_FT_Cycles Yes Result_Temp Degradation likely. Implement -80°C storage. Check_Storage_Temp->Result_Temp No Check_Bench_Time Time at room temperature? Check_FT_Cycles->Check_Bench_Time < 3 cycles Result_FT Degradation likely. Aliquot future samples. Check_FT_Cycles->Result_FT >= 3 cycles Result_Bench Degradation possible. Minimize bench time. Check_Bench_Time->Result_Bench Prolonged Result_OK Investigate extraction efficiency or instrument performance. Check_Bench_Time->Result_OK Minimal

Caption: A decision tree for troubleshooting low recovery of this compound during analysis.

References

Technical Support Center: Troubleshooting Low Recovery of Tetranor-Misoprostol in Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Solid-Phase Extraction (SPE) of tetranor-Misoprostol. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery in SPE challenging?

This compound is a primary, more polar metabolite of Misoprostol acid.[1][2][3] Like other prostaglandins (B1171923), it is a lipophilic molecule containing a carboxylic acid group.[4] Its successful extraction from complex biological matrices such as plasma or urine depends on the careful optimization of SPE parameters to ensure efficient retention on the solid phase and complete elution, minimizing loss and maximizing recovery.

Q2: What are the most critical factors affecting the SPE recovery of this compound?

The key factors influencing the recovery of this compound include:

  • pH of the sample: The ionization state of the carboxylic acid group is crucial for its retention on the SPE sorbent.

  • Choice of SPE sorbent: The sorbent material must have an appropriate affinity for this compound.

  • Composition of wash and elution solvents: These solvents need to be selective to remove interferences without prematurely eluting the analyte, and strong enough to ensure its complete recovery, respectively.

  • Flow rate: A consistent and appropriate flow rate is necessary for adequate interaction between the analyte and the sorbent.

  • Sample matrix: Biological matrices can contain interfering substances that compete with the analyte for binding sites on the sorbent.

Troubleshooting Guide for Low Recovery

Low recovery of this compound during SPE can be a significant hurdle. The following guide addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.

Issue 1: Analyte is lost during the sample loading step.

Q: My recovery is low, and I suspect the this compound is not binding to the SPE cartridge. What should I check first?

A: The most likely reason for poor retention is an incorrect pH of your sample. This compound has a carboxylic acid group. To ensure its retention on a reversed-phase sorbent (like C18 or a polymeric sorbent), the sample pH must be adjusted to be at least 2 pH units below the pKa of the analyte. This ensures the carboxylic acid is protonated (neutral), increasing its hydrophobicity and affinity for the non-polar sorbent.

Issue 2: Analyte is prematurely eluted during the wash step.

Q: I have confirmed that the analyte binds to the cartridge, but the recovery is still low. Could the wash step be the problem?

A: Yes, a wash solvent that is too strong can strip the analyte from the sorbent along with the interferences. The goal of the wash step is to remove endogenous contaminants that are less retained than this compound.

  • Recommendation: If you are using a reversed-phase sorbent, your wash solvent should be more polar than your elution solvent. A common starting point is a low percentage of organic solvent (e.g., 5-10% methanol (B129727) or acetonitrile) in acidified water. If you suspect analyte loss during this step, decrease the organic solvent percentage in your wash solution or analyze the wash fraction to confirm the presence of your analyte.

Issue 3: Analyte is not completely eluting from the cartridge.

Q: My recovery is consistently low, and I have ruled out issues with loading and washing. How can I improve the elution?

A: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between this compound and the sorbent.

  • Recommendation: To elute this compound from a reversed-phase sorbent, you need a solvent that is significantly less polar than the wash solvent. Increase the percentage of organic solvent (e.g., methanol, acetonitrile, or a mixture) in your elution solvent. For acidic compounds like this compound, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the elution solvent can deprotonate the carboxylic acid, making it more polar and facilitating its release from the non-polar sorbent. However, ensure the final pH is compatible with your downstream analysis. This compound is soluble in ethanol (B145695) and DMSO at 50 mg/ml and in DMF at 100 mg/ml, indicating that these solvents are effective for elution.[2]

Quantitative Data Summary

The following tables summarize expected recovery rates for prostaglandin (B15479496) metabolites based on published data. While specific data for this compound is limited, these tables provide a benchmark for what can be achieved with an optimized SPE protocol.

Table 1: SPE Recovery of Prostaglandin E2 and its Metabolites from Different Matrices.

Analyte GroupMatrixSorbentKey OptimizationAverage Recovery (%)
PGE2 and its metabolitesUrine, Plasma, Tissue HomogenateOctadecyl-bonded silica (B1680970) (C18)Inclusion of 1% formic acid in the sample≥90

Data adapted from Welsh et al. (2007). The study optimized SPE for PGE2 and its six enzymatic and non-enzymatic tissue metabolites.[5]

Table 2: SPE Recovery of Misoprostol Acid using a MicroElution Plate.

AnalyteMatrixSorbent TypeElution VolumeRecovery Range (%)
Misoprostol AcidHuman PlasmaPolymeric Reversed-Phase2 x 25 µL89.0 - 96.0

Data from a study on the parent compound, Misoprostol acid, demonstrating high recovery with low elution volumes.

Experimental Protocols

This section provides a detailed, generalized methodology for the solid-phase extraction of this compound from a biological matrix like plasma. This protocol is based on established methods for similar prostaglandin metabolites.

Protocol: SPE of this compound from Human Plasma using a Reversed-Phase Cartridge

1. Sample Pre-treatment: a. Thaw plasma samples on ice. b. To 1 mL of plasma, add an appropriate internal standard. c. Acidify the sample by adding 1% (v/v) formic acid. Vortex for 30 seconds. d. Centrifuge the sample to pellet any precipitated proteins.

2. SPE Cartridge Conditioning: a. Select a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB, 30-60 mg). b. Condition the cartridge by passing 1-2 mL of methanol or acetonitrile. c. Equilibrate the cartridge by passing 1-2 mL of acidified deionized water (e.g., water with 0.1% formic acid). Do not allow the sorbent bed to dry.

3. Sample Loading: a. Load the pre-treated plasma sample onto the conditioned SPE cartridge. b. Maintain a slow and consistent flow rate of approximately 1-2 mL/min.

4. Washing: a. Wash the cartridge with 1-2 mL of acidified water (e.g., water with 0.1% formic acid) to remove polar interferences. b. Further wash the cartridge with a weak organic solvent mixture (e.g., 1-2 mL of 5-10% methanol in acidified water) to remove less polar interferences.

5. Elution: a. Elute the this compound from the cartridge with 1-2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). For enhanced elution, a small amount of ammonium hydroxide (e.g., 0.1-1%) can be added to the elution solvent. b. Collect the eluate in a clean collection tube.

6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the mobile phase for your LC-MS/MS analysis.

Visualizations

Diagram 1: General SPE Workflow for this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Biological Sample Pretreat Acidify & Centrifuge Start->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate End LC-MS/MS Analysis Evaporate->End

Caption: A generalized workflow for the solid-phase extraction of this compound.

Diagram 2: Troubleshooting Logic for Low SPE Recovery

Troubleshooting_SPE Start Low Recovery? CheckLoading Analyte in Flow-through? Start->CheckLoading CheckWash Analyte in Wash Fraction? CheckLoading->CheckWash No Action_pH Decrease Sample pH (e.g., add Formic Acid) CheckLoading->Action_pH Yes CheckElution Analyte Retained on Cartridge? CheckWash->CheckElution No Action_Wash Decrease Organic Strength in Wash Solvent CheckWash->Action_Wash Yes Action_Elute Increase Organic Strength or add Modifier to Elution Solvent CheckElution->Action_Elute Yes Success Recovery Improved Action_pH->Success Action_Wash->Success Action_Elute->Success

Caption: A decision tree for troubleshooting low recovery in SPE.

References

Technical Support Center: Tetranor-Misoprostol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of tetranor-Misoprostol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound.[1][2] It occurs when co-eluting components from the sample matrix (e.g., plasma, urine) compete with the analyte for ionization in the mass spectrometer's source.[2] This phenomenon can lead to decreased sensitivity, poor precision, and inaccurate quantification, compromising the reliability of study results.[3] Electrospray ionization (ESI), a common technique for analyzing prostaglandin (B15479496) metabolites, is particularly susceptible to ion suppression.[1][4]

Q2: How can I identify if ion suppression is affecting my this compound assay?

A2: Ion suppression may not always be obvious from the chromatogram alone.[5] Key indicators include a gradual decrease in sensitivity over a series of injections, increased variability (%RSD) in quality control samples, and unexpected shifts in retention times.[5][6] The most definitive method for identifying ion suppression is a post-column infusion experiment. This technique helps visualize the specific regions in the chromatogram where co-eluting matrix components are suppressing the analyte's signal.[7]

Q3: What are the most common sources of ion suppression when analyzing biological samples?

A3: When analyzing biological fluids like plasma or urine, the primary sources of ion suppression are endogenous matrix components.[5] These include:

  • Phospholipids (B1166683): A major cause of ion suppression, especially in plasma samples.[8]

  • Salts and Buffers: Can alter the properties of the ESI droplets and hinder analyte ionization.[7]

  • Proteins and Peptides: While larger proteins are often removed, remaining peptides can interfere.[5]

  • Other Endogenous Compounds: Metabolites and other small molecules present in the biological matrix.[7]

Q4: Which sample preparation technique is most effective at minimizing ion suppression for prostaglandin metabolites?

A4: Effective sample preparation is the most critical step to reduce or eliminate ion suppression.[1][2][8] While protein precipitation (PPT) is simple, it is often insufficient and can lead to significant matrix effects.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at providing cleaner extracts.[1][3] For acidic compounds like this compound, SPE is a highly effective and commonly used technique.[9]

Troubleshooting Guides

Problem: My this compound signal is low, inconsistent, or decreasing with each injection.

This guide provides a systematic approach to troubleshooting and mitigating ion suppression.

G start Start: Low or Inconsistent this compound Signal check_is 1. Verify Internal Standard (IS) Response Is the SIL-IS signal also low/inconsistent? start->check_is is_ok IS signal is stable. Problem is likely matrix effect on analyte. check_is->is_ok No is_bad IS signal is also unstable. Problem could be system-wide (e.g., source contamination, solvent issue). check_is->is_bad Yes infusion_exp 2. Perform Post-Column Infusion Experiment to Confirm Suppression is_ok->infusion_exp suppression_zone Does suppression zone co-elute with analyte? infusion_exp->suppression_zone optimize_chrom 3a. Optimize Chromatography - Adjust gradient to separate analyte  from suppression zone. - Test alternative column chemistry. suppression_zone->optimize_chrom Yes optimize_sp 3b. Enhance Sample Preparation - Switch from PPT to SPE or LLE. - Optimize SPE wash/elution steps. suppression_zone->optimize_sp Yes reassess 4. Re-evaluate Signal Is signal now stable and sensitive? optimize_chrom->reassess optimize_sp->reassess success Success: Method Optimized reassess->success Yes further_troubleshoot Consider advanced strategies: - Different ionization source (APCI) - Sample dilution - Micro/nano-flow LC reassess->further_troubleshoot No

Caption: Troubleshooting decision tree for ion suppression.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
TechniquePrincipleProsConsEffectiveness for this compound
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Provides the least clean extract; high risk of ion suppression from phospholipids and other small molecules.[3]Low to Moderate: Generally not recommended for achieving low limits of quantification.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Can provide very clean extracts.[3]Can be labor-intensive, requires solvent optimization, may have lower recovery for polar compounds.Good: Effective if an appropriate solvent system is developed to selectively extract the acidic analyte.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Highly selective, provides clean extracts, high concentration factor, amenable to automation.[2][8]Requires method development (sorbent, wash, elution), higher cost per sample than PPT.Excellent: The preferred method for prostaglandin analysis, offering significant reduction in matrix components.[9]
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression

This experiment helps to identify regions of ion suppression in your chromatographic method.

G Post-Column Infusion Workflow cluster_LC LC System cluster_infusion Infusion Setup lc_pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (Constant flow of This compound) syringe_pump->tee ms Mass Spectrometer (Monitor Analyte Signal) tee->ms Combined Flow

Caption: Workflow for a post-column infusion experiment.

Methodology:

  • Prepare Infusion Solution: Create a solution of pure this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal on the mass spectrometer.

  • System Setup:

    • Set up the LC system with the analytical column and mobile phases as usual.

    • Using a T-connector, connect the outlet of the analytical column to the mass spectrometer inlet.

    • Connect a syringe pump containing the infusion solution to the third port of the T-connector.

  • Execution:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). You should observe a stable signal (a flat baseline) on the mass spectrometer.

    • Once the signal is stable, inject a blank, extracted matrix sample (e.g., a plasma sample prepared with your SPE protocol but without the analyte or internal standard).

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant drop in the signal baseline indicates a region where co-eluting matrix components are causing ion suppression.

    • Compare the retention time of these suppression zones with the retention time of your actual analyte. If they overlap, your method needs optimization.

Experimental Protocol: Generic SPE for this compound from Plasma

This protocol is a starting point for developing a robust solid-phase extraction method for this compound, an acidic compound, from a plasma matrix.

Materials:

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute with 500 µL of 4% phosphoric acid in water to protonate the acidic analyte.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of an acidic aqueous buffer to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the this compound and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

This protocol provides a much cleaner sample compared to protein precipitation, significantly reducing the risk of ion suppression.[8] The use of a stable isotope-labeled internal standard is crucial to correct for any remaining matrix effects and variability in extraction recovery.[2][10]

References

selecting the right internal standard for tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of an appropriate internal standard for the quantitative analysis of tetranor-Misoprostol by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The ideal internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself. Specifically, This compound-d5 is commercially available and is the recommended internal standard. SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision in quantitative results.

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?

A2: A SIL internal standard, such as this compound-d5, is preferred over a structural analog for several key reasons:

  • Similar Physicochemical Properties: SIL standards have virtually identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte. This ensures that any sample-to-sample variability is accurately accounted for.

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact quantification. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate results.

  • Improved Precision and Accuracy: The use of a SIL internal standard minimizes the impact of variations in sample handling, injection volume, and instrument response, resulting in improved precision and accuracy of the measurement.

While a structural analog can be used if a SIL standard is unavailable, it is crucial to thoroughly validate its performance to ensure it adequately mimics the behavior of the analyte.

Q3: Where can I purchase this compound-d5?

A3: this compound-d5 is available from several commercial suppliers of analytical standards. Some of the well-known suppliers include:

  • Cayman Chemical

  • Labclinics

  • Simson Pharma

It is recommended to request a certificate of analysis from the supplier to verify the isotopic purity and concentration of the standard.

Q4: What are the key considerations when preparing my this compound-d5 internal standard working solution?

A4: Proper preparation of the internal standard working solution is critical for accurate quantification. Key considerations include:

  • Solvent Selection: Use a solvent in which both the analyte and the internal standard are highly soluble and stable. Acetonitrile or methanol (B129727) are common choices for prostaglandins (B1171923).

  • Concentration: The concentration of the internal standard should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A common practice is to use a concentration that is in the mid-range of the calibration curve.

  • Storage: Store the stock and working solutions at an appropriate temperature (typically -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and degradation. Prostaglandin (B15479496) standards can be susceptible to degradation, so it is important to follow the storage recommendations provided by the supplier.[1]

  • Avoiding Contamination: Use clean glassware and high-purity solvents to avoid contamination of the internal standard solution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using a stable isotope-labeled internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Response Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Precipitation of the internal standard in the sample matrix.Degradation of the internal standard.Review and standardize the sample preparation workflow.Ensure the internal standard is fully dissolved and mixed with the sample.Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh working solutions.
Poor Peak Shape for Analyte and/or Internal Standard Inappropriate mobile phase composition or gradient.Column degradation or contamination.Sub-optimal injection solvent.Optimize the mobile phase pH and organic solvent composition.Use a guard column and/or flush the analytical column.Ensure the injection solvent is compatible with the mobile phase.
Isotopic Crosstalk (Contribution of Analyte Signal to Internal Standard Signal) Natural isotopic abundance of elements (e.g., 13C) in the analyte.In-source fragmentation of the analyte.Select a deuterated standard with a higher mass difference from the analyte (ideally > 3 Da).Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation.[2]If crosstalk is unavoidable, it may be necessary to correct for it mathematically.[3]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the biological matrix.Improve chromatographic separation to resolve the analyte and internal standard from interfering compounds.Optimize the sample preparation method to more effectively remove matrix components (e.g., use a more selective solid-phase extraction sorbent).Evaluate different ionization sources or polarities.
Analyte and Internal Standard Do Not Co-elute Significant difference in the number of deuterium (B1214612) atoms leading to a chromatographic shift (isotopic effect).Use of a structural analog with different chromatographic properties.This is less common with SIL internal standards having a moderate number of deuterium atoms but can occur. Ensure the retention time difference is minimal and does not impact co-elution with interfering matrix components.If using a structural analog, select one with a very similar chemical structure and polarity to the analyte.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a representative method based on common practices for the analysis of prostaglandins and their metabolites.[4][5][6][7] Optimization will be required for specific instrumentation and biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of the this compound-d5 internal standard working solution. Acidify the sample with 10% formic acid to a pH of approximately 3.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be optimized for the specific instrumentthis compound: [M-H]⁻ → product ionthis compound-d5: [M+4-H]⁻ → product ion
Source Temperature 500°C
Collision Energy To be optimized

Note: The specific MRM transitions and collision energies must be determined by infusing pure standards of this compound and this compound-d5 into the mass spectrometer.

Visualizations

internal_standard_selection_workflow start Start: Need to quantify This compound is_sil_available Is a stable isotope-labeled (SIL) internal standard available? start->is_sil_available use_sil Select this compound-d5 as the internal standard. is_sil_available->use_sil Yes is_analog_available Is a suitable structural analog available? is_sil_available->is_analog_available No end_ideal Proceed with method development. use_sil->end_ideal use_analog Select and thoroughly validate a structural analog. is_analog_available->use_analog Yes develop_new_is Consider custom synthesis of a SIL internal standard. is_analog_available->develop_new_is No end_alternative Proceed with caution and extensive validation. use_analog->end_alternative develop_new_is->end_alternative experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound-d5 (Internal Standard) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Dry-down and Reconstitute spe->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

References

Technical Support Center: Synthesis and Purification of Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tetranor-Misoprostol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of working with this prostaglandin (B15479496) E1 analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a more polar metabolite of Misoprostol (B33685), formed by the de-esterification of Misoprostol to Misoprostol free acid, followed by further metabolism.[1] Its synthesis is challenging due to the inherent instability of the prostaglandin E1 core structure, which is susceptible to degradation under various conditions. Key challenges include controlling stereochemistry at multiple centers, preventing side reactions like dehydration and isomerization, and purifying the polar, often oily, final product.

Q2: What are the common degradation products I should be aware of during synthesis and storage?

Prostaglandin E1 analogs like Misoprostol are sensitive to humidity and temperature.[2][3] Common degradation products arise from dehydration of the β-hydroxy ketone system to form Type A Misoprostol, which can then isomerize to Type B Misoprostol. Epimerization at C-8 can also occur, leading to the 8-epi diastereomer.[2][3] These impurities are less active and complicate purification.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored at -80°C as a solution in an anhydrous organic solvent like acetonitrile.[1] Stability data indicates it is stable for at least two years under these conditions.[1] Exposure to moisture and elevated temperatures should be strictly avoided to prevent degradation.[2][3]

Q4: Can I use purification methods developed for Misoprostol for its tetranor analog?

Yes, with modifications. Purification protocols for Misoprostol, often involving silica (B1680970) gel chromatography, provide a good starting point. However, due to the increased polarity of this compound (owing to the free carboxylic acid), adjustments to the solvent system will be necessary. More polar solvent mixtures are typically required for efficient elution from silica gel. Reversed-phase HPLC can also be an effective technique for purifying polar prostaglandin analogs.

Troubleshooting Guides

Synthesis
Issue Potential Cause Troubleshooting Steps
Low reaction yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, reagents).1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Use fresh, anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize reaction temperature and reagent stoichiometry based on literature for similar prostaglandin syntheses.
Formation of multiple side products 1. β-elimination: The β-hydroxyketone moiety in the cyclopentanone (B42830) ring is prone to dehydration. 2. Epimerization: Loss of stereochemical integrity at sensitive positions. 3. Side reactions of protecting groups. 1. Use mild reaction conditions, especially during deprotection steps. Avoid strong acids or bases. 2. Control reaction temperatures carefully. 3. Choose robust protecting groups that are stable to the reaction conditions and can be removed selectively under mild conditions.
Difficulty in isolating the product from the reaction mixture High polarity of this compound making extraction from aqueous media challenging.1. Acidify the aqueous layer to a pH of ~4-5 before extraction with an organic solvent like ethyl acetate (B1210297) to ensure the carboxylic acid is protonated and more soluble in the organic phase. 2. Use a continuous liquid-liquid extractor for more efficient extraction of highly polar compounds.
Purification
Issue Potential Cause Troubleshooting Steps
Poor separation on silica gel chromatography 1. Inappropriate solvent system. 2. Co-elution of closely related impurities (e.g., diastereomers).1. Increase the polarity of the mobile phase gradually. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone (B3395972), or methanol). 2. Consider using a different stationary phase, such as diol-bonded silica or reversed-phase silica (C18). 3. For diastereomers, chiral chromatography may be necessary.
Product degradation during purification Sensitivity of the prostaglandin core to the stationary phase or prolonged exposure to solvents.1. Deactivate the silica gel by adding a small percentage of a weak acid (e.g., 0.05% formic acid) or a base (e.g., triethylamine) to the eluent, depending on the stability of the compound. 2. Work quickly and keep fractions cold. Evaporate solvents under reduced pressure at low temperatures.
Difficulty in removing residual solvent The product is an oil that can trap solvents.1. Use a high-vacuum pump to remove residual solvents. 2. Co-evaporation with a solvent that has a low boiling point and is a good solvent for the product but not for the residual solvent can be effective. 3. Lyophilization from a suitable solvent system can also be employed.

Experimental Protocols

General Synthesis Strategy for Tetranor-Prostaglandin Analogs

A common synthetic route for prostaglandin E1 analogs involves a conjugate addition of a vinyl cuprate (B13416276) (representing the lower side chain) to a protected cyclopentenone derivative (the core structure with the upper side chain precursor). This is followed by deprotection and functional group manipulations.

Diagram of the General Synthetic Workflow

G A Protected Cyclopentenone C Conjugate Addition A->C B Vinyl Cuprate Formation B->C D Deprotection C->D E Purification D->E F Final Product: This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Step: Purification by Column Chromatography
  • Column Packing : Prepare a slurry of silica gel (e.g., Kieselgel Si 60) in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent. If the sample is not fully soluble, use a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution : Begin elution with a non-polar solvent system (e.g., dichloromethane:acetone with 0.05% formic acid) and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., acetone or methanol).[3]

  • Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or LC-MS.

  • Product Isolation : Combine the fractions containing the pure product and evaporate the solvent under reduced pressure at a low temperature (<30°C).

Data Presentation

Parameter Misoprostol This compound Reference
Molecular Formula C22H38O5C17H28O5[1]
Molecular Weight 382.5 g/mol 312.4 g/mol [1]
Purity (Commercially Available) ≥98%≥95%[1][4]
Storage Temperature Room Temperature (in blister)-80°C (in solution)[1][2]

Signaling and Metabolic Pathways

This compound is a metabolite of Misoprostol. Misoprostol, a synthetic prostaglandin E1 analog, exerts its biological effects by acting as an agonist at prostaglandin E receptors (EP receptors).[5][6] The metabolic pathway leading to this compound involves two main steps.

Diagram of Misoprostol Metabolism

G A Misoprostol B Misoprostol Free Acid A->B De-esterification C This compound B->C β-oxidation D Further Metabolites C->D Further Oxidation

Caption: The metabolic pathway from Misoprostol to this compound.

References

Technical Support Center: Enhancing Resolution in Chromatographic Separation of Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of isomers in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor resolution or co-elution of isomers?

A1: Poor resolution of isomers is a common challenge stemming from their very similar physicochemical properties.[1] The primary contributing factors include:

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough to differentiate between the subtle structural differences of the isomers.[1]

  • Suboptimal Mobile Phase Composition: The solvent system may not create sufficient differences in partitioning behavior between the isomers.[1][2]

  • Temperature Fluctuations: Temperature can significantly impact selectivity and efficiency in chromatographic separations.[2][3]

  • High Flow Rate: An excessively high flow rate can lead to band broadening, which diminishes resolution.[1]

Q2: How does temperature affect the separation of isomers?

A2: Temperature is a critical parameter for optimizing selectivity in isomer separations.[3][4] Changes in column temperature can alter the interactions between the isomers and the stationary phase.[4] In reversed-phase liquid chromatography, improved separations of isomers are often possible at reduced column temperatures.[5] For some chiral separations, reducing the column temperature can prevent on-column racemization, which causes peak coalescence.[6] It is recommended to screen a range of temperatures (e.g., 25°C to 60°C) to determine the optimal condition for a specific separation.[4]

Q3: When should I consider using a chiral stationary phase?

A3: Chiral stationary phases (CSPs) are essential for the separation of enantiomers, which are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[7][8][9] Conventional (achiral) HPLC columns can separate diastereomers, which have different physical properties.[9][10] However, for enantiomers, a chiral recognition mechanism is required, which is provided by a CSP.[7] The most commonly used CSPs are polysaccharide-based.[3][8]

Q4: What is the role of mobile phase additives in improving resolution?

A4: Mobile phase additives can significantly enhance the resolution of isomers. In chiral separations, additives can affect the separation of enantiomers and even alter their elution order.[3] For instance, adjusting the concentration of formic acid in the mobile phase has been shown to impact the separation of Fmoc-N-Isoleucine enantiomers.[3] In Supercritical Fluid Chromatography (SFC), additives can improve separation efficiency by masking active sites (e.g., residual silanols) on the stationary phase surface.[11]

Q5: Can I use techniques other than chromatography to resolve isomers?

A5: Yes, other techniques can be used, particularly for resolving enantiomers. One common method is the formation of diastereomeric salts.[12] This involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[12][13]

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of Isomers

This is one of the most frequent challenges encountered when separating structurally similar compounds.

Troubleshooting Workflow

G start Poor Resolution of Isomers check_column Is the Stationary Phase Appropriate? start->check_column optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Yes change_column Screen Different Stationary Phases check_column->change_column No optimize_temp Adjust Column Temperature optimize_mp->optimize_temp end_bad Further Optimization Needed optimize_mp->end_bad optimize_flow Reduce Flow Rate optimize_temp->optimize_flow optimize_temp->end_bad end_good Resolution Improved optimize_flow->end_good optimize_flow->end_bad change_column->optimize_mp

Caption: A decision tree for troubleshooting poor resolution.

Possible Cause Troubleshooting Steps & Recommendations
Inappropriate Stationary Phase The choice of the column is critical. For separating positional isomers, a phenyl-based column might offer better selectivity than a standard C18 column.[9][14] For enantiomers, a chiral stationary phase is necessary.[7] It is often beneficial to screen several columns with different chemistries.[3][15]
Suboptimal Mobile Phase Systematically adjust the mobile phase composition.[16] This includes changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol), adjusting the pH, and varying the concentration of any additives.[17][18] For complex mixtures, a gradient elution may provide better resolution than an isocratic method.[19]
Incorrect Column Temperature Temperature affects selectivity.[3] Experiment with different column temperatures, for example, in 5°C increments, to find the optimal setting.[4] In some cases, especially for chiral separations, lower temperatures can significantly improve resolution.[6][20]
Flow Rate Too High Reducing the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[17][21]
Sample Solvent Mismatch The sample should ideally be dissolved in the mobile phase or a weaker solvent.[4] Using a solvent stronger than the mobile phase can cause peak distortion and loss of resolution.[22]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Modifier on Resolution of Diastereomers

Organic Modifier (in water)Resolution (Rs) between Diastereomer 1 and 2
50% Acetonitrile1.2
60% Acetonitrile1.5
70% Acetonitrile1.3
50% Methanol1.4
60% Methanol1.8
70% Methanol1.6

Note: This is example data and actual results will vary depending on the specific isomers and chromatographic conditions.

Table 2: Effect of Temperature on Enantiomeric Separation of Oxazepam [6]

Column Temperature (°C)Resolution (Rs)Observation
9> 1.5Baseline separation
131.5Unit resolution
18< 1.0Peak coalescence
240Complete co-elution

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to developing a chiral separation method.

Chiral Method Development Workflow

G start Start: Racemic Mixture screen_cols Screen Multiple Chiral Stationary Phases (CSPs) start->screen_cols screen_mps Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_cols->screen_mps eval_results Evaluate Initial Screening Results screen_mps->eval_results eval_results->screen_cols No Separation optimize Select Best CSP and Mobile Phase for Optimization eval_results->optimize Promising Separation Identified fine_tune Fine-Tune Method: - Mobile Phase Composition - Temperature - Flow Rate optimize->fine_tune validate Validate Optimized Method fine_tune->validate end Final Method validate->end

Caption: A workflow for chiral method development.

  • Column Screening:

    • Select a diverse set of chiral stationary phases (CSPs), with a focus on polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they are widely applicable.[3][8]

    • Perform initial screening runs on each column.

  • Mobile Phase Screening:

    • For each column, test different mobile phase modes:

      • Normal Phase: Typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol such as isopropanol (B130326) or ethanol.[23]

      • Reversed Phase: A mixture of water with an organic modifier like acetonitrile or methanol, often with a buffer.[18]

      • Polar Organic Mode: A polar organic solvent like methanol, ethanol, or acetonitrile, often with additives.[8]

    • LC-MS compatible conditions can also be screened if required.[7]

  • Evaluation and Optimization:

    • Review the results from the initial screening to identify the most promising column and mobile phase combination that shows some separation.[7]

    • Systematically optimize the selected conditions by fine-tuning the mobile phase composition (e.g., modifier percentage, additive concentration), column temperature, and flow rate to achieve baseline resolution.[3]

Protocol 2: Resolution of Diastereomers via Salt Crystallization

This protocol provides a general procedure for separating enantiomers by forming diastereomeric salts.[24][25]

  • Salt Formation:

    • Dissolve the racemic mixture (e.g., a chiral acid or base) in a suitable solvent at an elevated temperature.[24]

    • In a separate container, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.[24][25]

    • Add the resolving agent solution to the racemic mixture solution.

  • Crystallization:

    • Slowly cool the combined solution to induce crystallization of the less soluble diastereomeric salt. A controlled cooling rate is crucial for forming pure crystals.[25]

    • Seeding with a small amount of the desired pure diastereomeric salt can help initiate crystallization.[24]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.[24]

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[25]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).

    • Adjust the pH to break the ionic bond and liberate the free enantiomer and the resolving agent.[25]

    • Extract the desired enantiomer using an appropriate solvent.

References

Technical Support Center: Addressing Variability in Tetranor-Misoprostol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tetranor-Misoprostol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A: this compound is a more polar, primary metabolite of misoprostol (B33685).[1] Misoprostol is a synthetic prostaglandin (B15479496) E1 analog that is rapidly de-esterified in the body to its active form, misoprostol acid.[1][2][3] Misoprostol acid is then further metabolized through beta-oxidation to form this compound.[1] Measuring this terminal metabolite can be crucial for pharmacokinetic (PK) studies, providing insights into the drug's metabolism and overall exposure.

Q2: What are the main challenges in quantifying this compound?

A: The primary challenges stem from the inherent characteristics of prostaglandin metabolites and the complexity of biological matrices. These include:

  • Analyte Instability: Like its precursor, misoprostol acid, this compound is expected to be unstable at room temperature in biological samples, requiring strict handling and storage protocols.[2][4]

  • Low Concentrations: Therapeutic doses of misoprostol result in very low circulating concentrations of its metabolites, necessitating highly sensitive analytical methods like LC-MS/MS.[3][4]

  • Matrix Effects: Endogenous components in biological fluids (e.g., plasma, urine), particularly phospholipids (B1166683), can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement and compromising accuracy and reproducibility.[5][6][7][8]

  • Extraction Efficiency: Achieving consistent and high recovery of this polar metabolite from a complex biological matrix can be difficult.[4]

Q3: Which analytical technique is most suitable for this compound quantification?

A: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique offers the high sensitivity, specificity, and throughput required to accurately measure the low concentrations of this compound in complex biological samples.[4][5][9][10]

Q4: Why is an internal standard (IS) necessary?

A: A suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d5), is critical. An IS is added at a known concentration to all samples and standards at the beginning of the extraction process. It helps to correct for variability in sample preparation (extraction recovery) and for matrix-induced ionization suppression or enhancement, thereby improving the accuracy and precision of the quantification.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: High Variability or Poor Reproducibility

Q: My results show high variability between replicates or between analytical runs. What are the likely causes?

A: High variability is a common issue that can originate from several stages of the analytical process.

  • Analyte Instability: this compound's precursor, misoprostol acid, is known to be thermally unstable.[2][4] Inconsistent handling of samples (e.g., extended time at room temperature, variable freeze-thaw cycles) can lead to differential degradation.

    • Solution: Process biological samples (e.g., plasma separation) immediately after collection on ice. Store them at -80°C. Thaw samples on ice just before extraction and minimize the time they spend at room temperature.[4][11] It is recommended to analyze prepared samples as quickly as possible.[2][4]

  • Inconsistent Sample Preparation: Variability in manual extraction steps, such as pipetting, vortexing, or evaporation, can lead to inconsistent recovery.

    • Solution: Employ a validated and standardized Solid-Phase Extraction (SPE) protocol.[4] Use automated or semi-automated liquid handlers for repetitive tasks if available. Ensure the internal standard has fully equilibrated with the sample before extraction.

  • Matrix Effects: The composition of biological matrices can vary between individuals or samples, causing differential ion suppression or enhancement.[5][6][12]

    • Solution: Optimize the chromatographic separation to move the analyte's retention time away from regions of significant matrix interference (often where phospholipids elute).[8] Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for these effects.[6]

Issue 2: Low or No Analyte Signal

Q: I am observing very low signal or cannot detect the analyte, even in spiked samples. What should I check?

A: This issue points towards problems with analyte recovery, degradation, or instrument sensitivity.

  • Inefficient Extraction: The chosen extraction method may not be effectively capturing the analyte from the matrix.

    • Solution: Optimize the sample preparation method. For Solid-Phase Extraction (SPE), experiment with different sorbents (e.g., mixed-mode anion exchange like Oasis MAX for acidic compounds) and optimize the pH of the loading, washing, and elution steps.[3][4] For Liquid-Liquid Extraction (LLE), test various organic solvents; ethyl acetate (B1210297) has shown high efficiency for misoprostol acid.[2]

  • Analyte Degradation: The compound may have degraded during sample collection, storage, or preparation.

    • Solution: Review sample handling procedures as described in Issue 1. Ensure all solvents and reagents are fresh and of high purity.

  • Sub-optimal MS/MS Parameters: The mass spectrometer settings may not be optimized for this compound.

    • Solution: Perform a direct infusion of a pure this compound standard to optimize precursor and product ion selection (MRM transitions) and collision energy. The negative ion mode is typically used for acidic compounds like prostaglandin metabolites.[2][13][14]

  • Insufficient Assay Sensitivity: The therapeutic doses of misoprostol lead to very low plasma concentrations of its metabolites.[3][4]

    • Solution: Ensure you are using a highly sensitive mass spectrometer. A validated UPLC-MS/MS method should be capable of reaching a low limit of quantification (LOQ), potentially in the low pg/mL range.[3][10]

Issue 3: Poor Chromatographic Peak Shape

Q: My analyte peak is broad, tailing, or splitting. How can I improve it?

A: Poor peak shape compromises sensitivity and integration accuracy.

  • Solvent Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.[15]

    • Solution: The reconstitution solvent should be as close as possible in composition and strength to the initial mobile phase conditions.

  • Secondary Interactions: Acidic analytes can interact with metal components in the LC system (e.g., column frits, tubing), leading to peak tailing.[15]

    • Solution: Adding a small amount of a modifier like phosphoric acid to the mobile phase can sometimes improve the peak shape for acidic phospholipids and similar compounds.[16] Using a system with bio-inert components can also mitigate this issue.

  • Column Overload or Degradation: Injecting too much sample or the accumulation of matrix components can degrade column performance.

    • Solution: Ensure the injection volume and concentration are within the column's capacity. Use a guard column and implement a robust column washing procedure between batches.

Data Presentation: Comparative Tables

Table 1: Comparison of Sample Preparation Methods for Misoprostol Acid (Precursor to this compound)
ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Liquid-Liquid Extraction (LLE)
Principle Differential partitioning between a solid sorbent and a liquid mobile phase.Partitioning between two immiscible liquid phases.
Typical Sorbent/Solvent Oasis MAX or HLB cartridges.[3][4][17]Ethyl Acetate or other polar organic solvents.[2][14]
Reported Recovery Generally high and consistent, often >88%.[9][13]Can be variable but optimized methods report good recovery.
Pros High selectivity, cleaner extracts (reduced matrix effects), potential for automation.Simple, low cost, does not require special cartridges.
Cons Higher cost per sample, requires method development to optimize steps (conditioning, loading, washing, elution).Can be less selective, may co-extract more interferences, can be labor-intensive.
Table 2: Typical LC-MS/MS Parameters for Prostaglandin Metabolite Analysis
ParameterTypical SettingRationale / Notes
LC Column C18 Reverse-Phase (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[9]Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Ammonium solution.[9]Acidic or basic modifier to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol (B129727) with the same modifier.Organic solvent for elution.
Flow Rate 0.3 - 0.5 mL/min (for UPLC).Typical for 2.1mm ID columns to ensure sharp peaks.
Gradient A gradient from low to high organic phase over several minutes.Separates the analyte from endogenous matrix components.
Ionization Mode Electrospray Ionization (ESI), Negative Mode.[13][14]Prostaglandin metabolites contain a carboxylic acid group, which readily forms [M-H]⁻ ions.
Detection Mode Multiple Reaction Monitoring (MRM).[9][13]Provides high specificity and sensitivity by monitoring a specific precursor → product ion transition.
Example MRM (Misoprostol Acid) m/z 367.0 → 249.1.[2][13]Note: MRM transitions for this compound must be determined empirically.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol based on methods for misoprostol acid and should be optimized specifically for this compound.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 500 µL aliquot of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard (IS) working solution. Vortex briefly.

  • Dilution: Add 500 µL of an aqueous buffer (e.g., 2% formic acid in water) to the plasma. Vortex to mix. This step adjusts the pH to ensure the analyte is in the correct ionic state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the entire diluted plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of an aqueous buffer followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.[18]

  • Elution: Elute the analyte and IS with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Misoprostol_Metabolism Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification (Rapid) Tetranor This compound (Metabolite) Misoprostol_Acid->Tetranor Beta-oxidation

Caption: Metabolic pathway of Misoprostol.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collection 1. Sample Collection (e.g., Plasma) Spike 2. Spike with Internal Standard Collection->Spike Extraction 3. Solid-Phase Extraction (SPE) Spike->Extraction Evap 4. Evaporation Extraction->Evap Recon 5. Reconstitution Evap->Recon LCMS 6. UPLC-MS/MS Analysis Recon->LCMS Integration 7. Peak Integration LCMS->Integration Calibration 8. Calibration Curve Generation Integration->Calibration Quant 9. Concentration Calculation Calibration->Quant

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Problem: High Variability / Poor Reproducibility Cause1 Potential Cause: Analyte Instability Start->Cause1 Cause2 Potential Cause: Inconsistent Sample Prep Start->Cause2 Cause3 Potential Cause: Variable Matrix Effects Start->Cause3 Solution1 Solution: Strict cold chain handling. Minimize time at RT. Limit freeze-thaw cycles. Cause1->Solution1 Solution2 Solution: Standardize/Automate SPE. Ensure IS equilibration. Cause2->Solution2 Solution3 Solution: Optimize chromatography. Use stable isotope-labeled IS. Cause3->Solution3

Caption: Troubleshooting logic for high result variability.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Misoprostol Acid and tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Misoprostol (B33685) acid and its metabolite, tetranor-Misoprostol. Misoprostol, a synthetic analog of prostaglandin (B15479496) E1, is a prodrug that is rapidly converted in the body to its pharmacologically active form, Misoprostol acid.[1][2] This active metabolite is responsible for the therapeutic effects of Misoprostol, which include gastric cytoprotection and uterine contraction.[3][4] Misoprostol acid is subsequently metabolized to various compounds, including this compound.[3]

This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways to facilitate a clear understanding of the biological profiles of these two compounds.

Data Presentation: A Comparative Overview

Table 1: Biological Activity of Misoprostol Acid

ParameterValueReceptor Subtype(s)Comments
Receptor Binding Affinity (Ki) Not explicitly stated in the reviewed literature, but its potent agonism suggests high affinity.EP2, EP3, EP4Misoprostol acid is the active metabolite responsible for the pharmacological effects of Misoprostol.
Functional Potency (EC50/IC50) Potent agonistEP2, EP3, EP4The agonistic activity at the EP3 receptor, a Gi-coupled receptor, leads to a decrease in intracellular cAMP levels.
Biological Role Active Metabolite-Mediates the therapeutic effects of Misoprostol, including gastric protection and uterine stimulation.[3][4]

Metabolic Pathway of Misoprostol

Misoprostol undergoes rapid and extensive metabolism in vivo. The initial and most critical step is the de-esterification of the Misoprostol prodrug to form the biologically active Misoprostol acid. This conversion is so efficient that Misoprostol itself is often undetectable in plasma following oral administration.[1] Misoprostol acid is then further metabolized through beta-oxidation of its alpha side chain and omega-oxidation of its beta side chain, leading to the formation of dinor and tetranor metabolites.[1]

Metabolic Pathway of Misoprostol Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification tetranor_Misoprostol This compound (Metabolite) Misoprostol_Acid->tetranor_Misoprostol β-oxidation & ω-oxidation

Metabolic conversion of Misoprostol.

Signaling Pathway of Misoprostol Acid via the EP3 Receptor

Misoprostol acid exerts many of its physiological effects by acting as an agonist at the prostaglandin E2 receptor subtype 3 (EP3). The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Upon binding of Misoprostol acid, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological response.

Misoprostol Acid EP3 Signaling Pathway cluster_cell Cell Membrane Misoprostol_Acid Misoprostol Acid EP3_Receptor EP3 Receptor Misoprostol_Acid->EP3_Receptor Binds to Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

References

A Comparative Analysis of Misoprostol Acid Levels Following Oral Versus Vaginal Administration of Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Pharmacokinetic Profiles for Researchers and Drug Development Professionals

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analogue, is utilized for a variety of indications in obstetrics and gynecology. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly with the route of administration. Following administration, misoprostol is rapidly and extensively de-esterified to its pharmacologically active metabolite, misoprostol acid.[1][2] This guide provides a comparative analysis of misoprostol acid levels in the body following oral and vaginal administration of misoprostol, with a focus on key pharmacokinetic parameters to inform research and clinical development.

Pharmacokinetic Data Summary

The route of administration profoundly impacts the absorption and bioavailability of misoprostol acid. Oral administration leads to a more rapid absorption and higher peak plasma concentrations (Cmax), while vaginal administration results in a slower onset but more sustained plasma levels and greater overall drug exposure (AUC). These differences are critical in determining the dosing regimens for various clinical applications.

A summary of the key pharmacokinetic parameters for misoprostol acid following a 400-μg dose of misoprostol is presented below:

Pharmacokinetic ParameterOral Administration (Mean ± SD)Vaginal Administration (Mean ± SD)Key Observations
Cmax (pg/mL) 277 ± 124165 ± 86Peak plasma concentration is significantly higher with oral administration.
Tmax (minutes) 34 ± 1780 ± 27Time to reach peak plasma concentration is significantly shorter with oral administration.
AUC (0-4 hours) (pg·h/mL) 273.3 ± 110.0503.3 ± 296.7Area under the curve, indicating total drug exposure, is greater with vaginal administration over 4 hours.
AUC (0-6 hours) (pg·h/mL) 300.0 ± 103.3956.7 ± 541.7The difference in total drug exposure becomes more pronounced over a 6-hour period with vaginal administration.

Data compiled from a study involving 20 women who received a 400-μg dose of misoprostol.[1]

Experimental Protocols

The data presented in this guide are derived from a pharmacokinetic study comparing oral and vaginal administration of misoprostol. The methodology employed in this study is outlined below.

Study Design: A comparative study was conducted with twenty women who were administered a single 400-μg dose of misoprostol.[1] The participants were divided into two groups: one receiving the dose orally and the other vaginally.

Participants: The study included both pregnant women in their first trimester undergoing abortion and non-pregnant women.[1]

Drug Administration:

  • Oral Group: Participants received a 400-μg misoprostol tablet to be swallowed.

  • Vaginal Group: A 400-μg misoprostol tablet was placed in the posterior vaginal fornix.

Blood Sampling: Serum levels of misoprostol acid were measured at multiple time points to characterize the pharmacokinetic profile. Blood samples were collected at 7.5, 15, 30, 45, 60, 90, 120, and 240 minutes post-administration for all participants.[1] An additional blood sample was taken at 360 minutes for the non-pregnant cohort.[1]

Bioanalytical Method: The concentration of misoprostol acid in the serum samples was quantified using a validated analytical method.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative pharmacokinetic study, from participant recruitment to data analysis.

G cluster_0 Study Initiation cluster_1 Randomization & Dosing cluster_2 Data Collection cluster_3 Sample Analysis & Data Interpretation start Participant Recruitment rand Randomization start->rand oral Oral Administration (400µg Misoprostol) rand->oral vaginal Vaginal Administration (400µg Misoprostol) rand->vaginal sampling_oral Serial Blood Sampling oral->sampling_oral sampling_vaginal Serial Blood Sampling vaginal->sampling_vaginal analysis Quantification of Misoprostol Acid sampling_oral->analysis sampling_vaginal->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis comparison Comparative Analysis of Oral vs. Vaginal Routes pk_analysis->comparison

References

A Researcher's Guide to Misoprostol Assays: Navigating Cross-Reactivity with Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Misoprostol (B33685) and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of analytical considerations, with a focus on the potential cross-reactivity of Misoprostol immunoassays with its metabolite, tetranor-Misoprostol.

Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a prodrug that undergoes rapid metabolism in the body. Its clinical activity is primarily attributed to its free acid metabolite, Misoprostol acid. This active metabolite is further broken down into inactive metabolites, including dinor and tetranor derivatives, which are then excreted.[1] this compound is a significant, more polar metabolite resulting from this degradation pathway.[2][3][4][5] The structural similarities between Misoprostol, Misoprostol acid, and this compound raise important questions about the specificity of immunoassays designed to detect the parent drug or its active form.

The Challenge of Cross-Reactivity in Immunoassays

Immunoassays, such as ELISA and radioimmunoassay (RIA), are common tools for quantifying drug concentrations in biological samples. However, a significant limitation of these methods is the potential for cross-reactivity, where the antibodies used in the assay bind to structurally related but distinct molecules.[6] In the context of Misoprostol, an assay designed to measure the active Misoprostol acid could potentially cross-react with this compound, leading to an overestimation of the active drug's concentration and inaccurate pharmacokinetic profiling.

Comparative Analysis of Assay Methodologies

Assay TypePrincipleSpecificityThroughputCost
Immunoassay (ELISA/RIA) Antibody-antigen bindingPotentially lower due to cross-reactivity with metabolites. Requires validation.HighLower
LC-MS/MS Chromatographic separation and mass-to-charge ratio detectionVery high, can distinguish between parent drug and metabolites.LowerHigher

Experimental Protocols

General Protocol for Cross-Reactivity Testing in a Competitive ELISA

A competitive ELISA is a common format for the detection of small molecules like Misoprostol. The following is a generalized protocol to assess the cross-reactivity of an immunoassay for Misoprostol acid with this compound.

Materials:

  • Microplate pre-coated with an anti-Misoprostol acid antibody

  • Misoprostol acid standard

  • This compound

  • Enzyme-conjugated Misoprostol

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the Misoprostol acid standard to create a standard curve.

  • Competitor Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure: a. To the antibody-coated wells, add a fixed amount of enzyme-conjugated Misoprostol. b. To separate sets of wells, add either the Misoprostol acid standards or the this compound dilutions. c. Incubate the plate to allow for competitive binding between the free analyte (Misoprostol acid or this compound) and the enzyme-conjugated Misoprostol for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of free analyte in the sample. f. Add the stop solution to terminate the reaction. g. Read the absorbance of each well using a microplate reader.

  • Data Analysis: a. Plot the standard curve of absorbance versus the concentration of Misoprostol acid. b. Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Misoprostol acid / IC50 of this compound) x 100

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental processes, the following diagrams are provided.

Misoprostol_Metabolism Metabolic Pathway of Misoprostol Misoprostol Misoprostol (Prodrug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid Rapid De-esterification Further_Metabolites Dinor and Tetranor Metabolites (Inactive) Misoprostol_Acid->Further_Metabolites Beta and Omega Oxidation Excretion Excretion Further_Metabolites->Excretion

Metabolic pathway of Misoprostol.

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Antibody-coated well Antibody-coated well Add Sample (Misoprostol Acid or this compound) Add Sample (Misoprostol Acid or this compound) Antibody-coated well->Add Sample (Misoprostol Acid or this compound) Add Enzyme-conjugated Misoprostol Add Enzyme-conjugated Misoprostol Add Sample (Misoprostol Acid or this compound)->Add Enzyme-conjugated Misoprostol Incubate Incubate Add Enzyme-conjugated Misoprostol->Incubate Wash Wash Incubate->Wash Add Substrate Add Substrate Wash->Add Substrate Incubate for Color Development Incubate for Color Development Add Substrate->Incubate for Color Development Add Stop Solution Add Stop Solution Incubate for Color Development->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Workflow for assessing cross-reactivity using a competitive ELISA.

Misoprostol_Signaling Misoprostol (PGE1 Analog) Signaling Pathway Misoprostol Misoprostol EP_Receptor Prostaglandin E Receptor (EP) Misoprostol->EP_Receptor G_Protein G-Protein EP_Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces/inhibits Cellular_Response Cellular Response (e.g., decreased acid secretion, uterine contraction) Second_Messenger->Cellular_Response leads to

Signaling pathway of Misoprostol.

Conclusion and Recommendations

The accurate quantification of Misoprostol requires careful consideration of the analytical method employed. While immunoassays offer a high-throughput and cost-effective solution, the potential for cross-reactivity with metabolites such as this compound is a significant concern that can compromise data integrity. Due to the lack of publicly available quantitative data on this specific cross-reactivity, it is imperative that researchers:

  • Prioritize Assay Validation: Independently assess the cross-reactivity of any chosen Misoprostol immunoassay with its major metabolites, including Misoprostol acid and this compound, before use in pivotal studies.

  • Consider Alternative Methods: For studies requiring high specificity and accuracy, employ chromatographic methods such as LC-MS/MS.

  • Consult with Manufacturers: Directly contact assay manufacturers to request any available internal validation data on cross-reactivity with relevant metabolites.

References

A Comparative Guide to the Pharmacokinetics of Misoprostol and Its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of misoprostol (B33685) and its principal active metabolite, misoprostol free acid (MPA). Misoprostol, a synthetic prostaglandin (B15479496) E1 analogue, undergoes rapid and extensive metabolism, making the pharmacokinetics of MPA crucial to its therapeutic effects.[1][2][3] This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the metabolic pathway and experimental workflow to support research and development in this area.

Pharmacokinetic Data Summary

Misoprostol is quickly converted to its biologically active metabolite, misoprostol free acid, through de-esterification, a process that occurs during first-pass metabolism.[1][2][3] Consequently, the parent drug, misoprostol, is often undetectable in plasma.[2] The pharmacokinetic parameters of MPA vary significantly depending on the route of administration of misoprostol. The following tables summarize the key pharmacokinetic parameters of misoprostol free acid following the administration of a single 400 µg dose of misoprostol via different routes.

Table 1: Pharmacokinetic Parameters of Misoprostol Free Acid (MPA) After a Single 400 µg Misoprostol Dose

Route of AdministrationCmax (pg/mL)Tmax (min)AUC (pg·h/mL)
Sublingual 574.8 ± 250.726.0 ± 11.5743.7 ± 291.2
Oral 287.6 ± 144.327.5 ± 14.8402.8 ± 151.6
Vaginal (dry) 125.2 ± 53.870-80433.7 ± 182.6
Vaginal (with water) 162.8 ± 57.1-649.3 ± 333.8
Buccal (800 µg dose) 1361.1 ± 343.678.5 ± 37.42072.6 ± 357.8

Data presented as mean ± standard deviation. Data for buccal administration is from an 800 µg dose.[4][5][6]

Table 2: Comparative Bioavailability and Onset of Action of Misoprostol Free Acid

Route of AdministrationRelative BioavailabilityOnset of ActionDuration of Action
Sublingual Highest~11 minutes~3 hours
Oral Moderate~8 minutes~2 hours
Vaginal High (sustained)~20 minutes~4 hours
Buccal HighSlower than oral/sublingualSustained
Rectal Moderate~100 minutes~4 hours

[1]

Key Observations from Pharmacokinetic Studies:

  • Sublingual administration leads to the highest peak plasma concentration (Cmax) and the greatest bioavailability of misoprostol free acid.[4][5][7]

  • The oral route provides the fastest onset of action, but with a lower peak concentration and overall bioavailability compared to the sublingual route due to extensive first-pass metabolism.[1]

  • Vaginal administration results in a slower absorption rate, a lower and delayed peak concentration, but a more sustained plasma concentration over time, leading to a greater overall drug exposure (AUC) compared to the oral route.[1] Moistening the vaginal tablet with water or acetic acid can significantly increase the absorption rate.[8][9]

  • Buccal administration also offers a sustained release profile.[1]

  • The half-life of misoprostol free acid is approximately 20 to 40 minutes.[10]

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies. A typical experimental design for these studies is as follows:

1. Study Population: Healthy female volunteers or women undergoing procedures such as termination of pregnancy or labor induction.[4][5][11]

2. Drug Administration: A single dose of misoprostol (commonly 400 µg) is administered via a specific route (e.g., oral, sublingual, vaginal).[4][5]

3. Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes samples at 0, 1, 2, 5, 10, 20, 30, 45, 60, 120, 240, and 360 minutes post-administration.[4][5]

4. Sample Processing: Blood samples are centrifuged to separate serum or plasma, which is then stored frozen until analysis.[12]

5. Bioanalytical Method: The concentration of misoprostol free acid in the biological samples is determined using a validated, sensitive, and specific analytical method, most commonly gas chromatography/tandem mass spectrometry (GC/MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][13][14] These methods offer high sensitivity, with limits of quantification in the picogram per milliliter (pg/mL) range.[13][14]

Visualizations

Metabolic Pathway of Misoprostol

Misoprostol_Metabolism Misoprostol Misoprostol (Pro-drug) MPA Misoprostol Free Acid (Active Metabolite) Misoprostol->MPA De-esterification (First-pass metabolism) Metabolites Further Metabolites (Dinor and Tetranor derivatives) MPA->Metabolites Side-chain oxidation

Caption: Metabolic conversion of misoprostol to its active form.

Experimental Workflow for a Comparative Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_sampling_analysis Sampling and Analysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment Randomization Randomization to Administration Route Subject_Recruitment->Randomization Drug_Admin Misoprostol Administration Randomization->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or GC/MS/MS Analysis of Misoprostol Free Acid Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) Bioanalysis->PK_Modeling Statistical_Analysis Statistical Comparison of Routes PK_Modeling->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Workflow of a typical pharmacokinetic study.

References

The Correlation of Tetranor-Misoprostol Concentration with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is widely utilized in obstetrics and gynecology for medical abortion, labor induction, and the prevention of postpartum hemorrhage.[1][2] Its clinical efficacy is dependent on its pharmacokinetic profile, which is influenced by the route of administration.[3] Upon administration, Misoprostol is rapidly metabolized to its active metabolite, Misoprostol acid, and further to downstream metabolites, including tetranor-Misoprostol.[4][5] This guide provides a comparative analysis of the correlation between Misoprostol metabolite concentrations and clinical outcomes, with a focus on the available data for Misoprostol acid as a proxy for understanding the potential role of its metabolites. While direct correlative data for this compound is currently lacking in published literature, understanding the metabolic cascade and the pharmacokinetics of the primary active metabolite provides a foundation for future research.

Misoprostol Metabolism and Signaling Pathway

Misoprostol undergoes rapid de-esterification to form its biologically active metabolite, Misoprostol acid.[4] This metabolite is then further metabolized through beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain to form dinor and tetranor metabolites.[5] The clinical effects of Misoprostol are mediated through its interaction with prostaglandin E2 (EP) receptors, specifically subtypes EP-2, EP-3, and EP-4, leading to various physiological responses, including uterine contractions and cervical ripening.

Misoprostol_Signaling_Pathway cluster_0 Cell Membrane Misoprostol_acid Misoprostol Acid EP_Receptor Prostaglandin E2 Receptor (EP) Misoprostol_acid->EP_Receptor G_Protein G-Protein EP_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Uterine Contraction) PKA->Cellular_Response Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Blood, Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Internal_Standard->Extraction Analysis UHPLC-MS/MS or GC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Correlation Correlation with Clinical Outcome Data Data_Processing->Correlation

References

A Comparative Guide to Analytical Methods for Tetranor-Misoprostol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. Tetranor-misoprostol, a key downstream metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol (B33685), serves as a crucial biomarker for assessing the metabolism and disposition of its parent compound. This guide provides a comparative overview of the primary analytical methodologies applicable to the detection of this compound in biological matrices.

While dedicated, validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for its precursor, misoprostol acid, are well-established and provide a robust framework for the detection of this compound. The primary methods for the quantification of these prostaglandin metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA).

Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and immunoassays for the analysis of misoprostol acid, which are anticipated to be comparable for this compound with appropriate method development and validation.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (e.g., ELISA)
Principle Separation by chromatography, followed by detection based on mass-to-charge ratio.Detection based on antigen-antibody binding.
Limit of Detection (LOD) 10 ng/L[1]Typically in the low pg/mL range.
Limit of Quantitation (LOQ) 25 ng/L[1]Typically in the low pg/mL range.
Recovery 89% to 97%[1]Variable, can be matrix-dependent.
Specificity High, able to distinguish between structurally similar compounds.Can be prone to cross-reactivity with related molecules.
Throughput Moderate, dependent on chromatographic run time.High, suitable for screening large numbers of samples.
Matrix Effects Can be significant, requires careful sample preparation and internal standards.Can be affected by matrix components, requiring sample dilution.
Instrumentation Cost HighLow to moderate
Consumables Cost ModerateLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. The following is a general protocol for the analysis of prostaglandin metabolites, which can be adapted for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract the analyte from the biological matrix (e.g., plasma, urine) and remove interfering substances.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Separation

  • Objective: To separate the analyte from other components in the sample extract.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify the analyte based on its mass-to-charge ratio.

  • Typical Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Specific precursor and product ion transitions for this compound and an internal standard would need to be determined through infusion and optimization experiments.

Immunoassay (ELISA)

1. Plate Coating: Wells of a microplate are coated with a capture antibody specific for the target analyte.

2. Sample Incubation: The sample, along with a known amount of enzyme-labeled analyte (competitor), is added to the wells. The analyte in the sample and the labeled competitor compete for binding to the capture antibody.

3. Washing: Unbound components are washed away.

4. Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

5. Detection: The intensity of the color is measured using a microplate reader. The concentration of the analyte in the sample is inversely proportional to the color intensity.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the LC-MS/MS analysis of a prostaglandin metabolite and the signaling context of misoprostol.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Biological_Matrix->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing & Elution LC Liquid Chromatography (LC) Separation Elution->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantitation LC->MSMS Data_Analysis Data Analysis (Concentration Determination) MSMS->Data_Analysis Data Acquisition

Caption: General workflow for LC-MS/MS analysis of prostaglandin metabolites.

Misoprostol_Metabolism cluster_metabolism Metabolic Pathway Misoprostol Misoprostol Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification Dinor_Metabolite Dinor-Misoprostol Misoprostol_Acid->Dinor_Metabolite β-oxidation Tetranor_Metabolite This compound Dinor_Metabolite->Tetranor_Metabolite β-oxidation

Caption: Simplified metabolic pathway of Misoprostol.

References

In Vitro Potency of Misoprostol and its Metabolites Versus Other Prostaglandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Misoprostol (B33685) is rapidly de-esterified in vivo to its pharmacologically active metabolite, Misoprostol free acid.[1] This active form is further metabolized to less active dinor and tetranor derivatives.[1][2] The biological effects of Misoprostol are mediated through its interaction with prostaglandin (B15479496) E (EP) receptors, particularly subtypes EP2, EP3, and EP4.

Quantitative Comparison of In Vitro Potency

Due to the lack of specific EC50, IC50, or Ki values for tetranor-Misoprostol in the public domain, the following table presents the available data for Misoprostol free acid and other relevant prostaglandins (B1171923) to provide a comparative context for their activity at EP receptors.

ProstaglandinReceptor SubtypeAssay TypePotency (nM)Reference
Misoprostol free acidEP2Ki34[3]
Misoprostol free acidEP3Ki7.9[3]
Misoprostol free acidEP4Ki23[3]
Prostaglandin E2 (PGE2)EP4EC50500[4]

Note: Lower Ki values indicate higher binding affinity. Lower EC50 values indicate higher potency in functional assays. The data presented is from disparate sources and experimental conditions may vary.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades that mediate various physiological responses.

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) Misoprostol EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 EP3 EP3 PGE2->EP3 Gs Gs EP2->Gs activates EP4->Gs activates Gi Gi EP3->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits Response_Inhibitory Cellular Response (e.g., Contraction, Pro-inflammatory) Gi->Response_Inhibitory cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response_Stimulatory Cellular Response (e.g., Relaxation, Anti-inflammatory) PKA->Response_Stimulatory

Prostaglandin E2 (PGE2) and Misoprostol signaling pathways via EP receptors.

Experimental Protocols

The in vitro potency of prostaglandins is typically determined using receptor binding assays or functional assays that measure downstream signaling events.

Prostaglandin Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing the target EP receptor B Incubate membranes with radiolabeled prostaglandin (e.g., [3H]-PGE2) and varying concentrations of test compound (e.g., this compound) A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate Ki value from competition curves D->E

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell lines overexpressing a specific human EP receptor subtype (e.g., EP2, EP3, or EP4) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: In a multi-well plate, a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE₂) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay determines the functional activity of a compound by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a key second messenger in prostaglandin signaling.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing the target EP receptor in a multi-well plate B Incubate cells with varying concentrations of the test compound A->B C Lyse the cells to release intracellular cAMP B->C D Quantify cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) C->D E Generate dose-response curves and calculate EC50 or IC50 values D->E

Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the prostaglandin receptor of interest (e.g., EP2 or EP4 for Gs-coupled responses, EP3 for Gi-coupled responses) are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Compound Treatment: The culture medium is removed, and cells are incubated with a buffer containing various concentrations of the test prostaglandin. For Gi-coupled receptors, cells are often co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.

  • Cell Lysis: After a defined incubation period, a lysis buffer is added to the wells to stop the reaction and release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays typically involve a labeled cAMP tracer that competes with the cAMP in the sample for binding to a specific antibody.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the samples is then interpolated from this curve. Dose-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using a suitable pharmacological model.

References

Confirming the Identity of tetranor-Misoprostol: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of drug metabolites is a critical step in pharmaceutical development and clinical research. This guide provides a comparative overview of analytical methodologies for confirming the identity of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol. Particular emphasis is placed on the utility of high-resolution mass spectrometry (HRMS) in providing unambiguous structural confirmation.

Misoprostol undergoes rapid de-esterification in vivo to its active metabolite, Misoprostol acid, which is then further metabolized to more polar compounds, including this compound.[1] Accurate identification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the structural elucidation and confirmation of drug metabolites. Unlike nominal mass instruments, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the determination of the elemental composition of an analyte, significantly narrowing down the possibilities for its chemical formula.

The primary advantage of HRMS in the context of this compound identification lies in its ability to provide a highly specific and accurate mass measurement of the parent ion, as well as its fragment ions. This high degree of certainty is often sufficient for unambiguous identification, especially when combined with chromatographic separation and knowledge of the parent drug's metabolic pathways.

Comparison of Analytical Techniques

While HRMS offers unparalleled specificity for identification, other analytical techniques have also been employed for the analysis of Misoprostol and its metabolites. The following table provides a comparative summary of these methods.

Analytical Technique Principle Advantages Limitations Typical Application
LC-HRMS (e.g., Orbitrap, TOF) Measures mass-to-charge ratio with high accuracy and resolution.High specificity and confidence in identification; provides elemental composition; high sensitivity.Higher instrument cost; may require more specialized expertise for data interpretation.Definitive structural confirmation of metabolites.
LC-MS/MS (Triple Quadrupole) Selects a precursor ion, fragments it, and detects specific product ions.Excellent for quantification due to high sensitivity and selectivity (in MRM mode); widely available.Provides nominal mass data, which may not be sufficient for unambiguous identification of unknown metabolites.Targeted quantification of known metabolites like Misoprostol acid.[2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and analyzes them by mass spectrometry.High chromatographic resolution for certain compounds.Often requires derivatization for non-volatile compounds like prostaglandins (B1171923), which adds complexity and potential for artifacts.[7]Analysis of volatile metabolites or after derivatization.
Immunoassays (e.g., ELISA) Utilizes antibody-antigen binding for detection.High throughput and suitability for clinical samples.Potential for cross-reactivity with structurally similar compounds, leading to a lack of specificity.[8]Screening large numbers of samples.

Experimental Protocol: Confirming this compound Identity using LC-HRMS

The following provides a generalized experimental protocol for the confirmation of this compound identity using LC-HRMS. This protocol is based on established methods for prostaglandin and Misoprostol metabolite analysis and should be optimized for specific instrumentation and sample matrices.[9][10][11][12][13][14][15][16]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma, urine) and remove interfering substances.

  • Materials: Oasis MAX SPE cartridges, methanol (B129727), acetonitrile, water, formic acid.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., plasma diluted with acidic water).

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Wash with an organic solvent (e.g., methanol/water mixture) to remove less polar impurities.

    • Elute this compound with an acidic organic solvent (e.g., methanol with formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-HRMS analysis.

2. Liquid Chromatography (LC)

  • Objective: To chromatographically separate this compound from other components in the sample extract.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To obtain high-resolution mass spectra of the eluting compounds for identification.

  • Instrumentation: An Orbitrap or TOF mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

  • Mass Resolution: > 70,000 FWHM.

  • Data Analysis:

    • Extract the accurate mass chromatogram for the theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₇H₂₇O₅⁻, calculated m/z 311.1858).

    • Confirm the presence of a peak at the expected retention time with a mass accuracy of < 5 ppm.

    • Analyze the high-resolution MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can be predicted based on the structure of this compound and compared with the acquired data.

Workflow for Identity Confirmation

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_confirmation Identity Confirmation Biological_Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Extraction Extract Concentrated Extract SPE->Extract Elution & Concentration LC Liquid Chromatography (LC Separation) Extract->LC Injection HRMS High-Resolution Mass Spectrometry LC->HRMS Ionization Data_Analysis Data Analysis HRMS->Data_Analysis Data Acquisition Accurate_Mass Accurate Mass Measurement (< 5 ppm error) Data_Analysis->Accurate_Mass Fragmentation Fragmentation Pattern (MS/MS Analysis) Data_Analysis->Fragmentation Confirmation Confirmed Identity of This compound Accurate_Mass->Confirmation Fragmentation->Confirmation signaling_pathway Misoprostol Misoprostol (Pro-drug) Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid De-esterification tetranor_Misoprostol This compound (Inactive Metabolite) Misoprostol_Acid->tetranor_Misoprostol Metabolism (β-oxidation) EP_Receptor Prostaglandin E Receptors (EP) Misoprostol_Acid->EP_Receptor Binding Biological_Effect Biological Effect (e.g., Gastric Protection, Uterine Contraction) EP_Receptor->Biological_Effect Signal Transduction

References

inter-laboratory comparison of tetranor-Misoprostol measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of drug metabolites is paramount for pharmacokinetic studies, clinical monitoring, and forensic analysis. This guide provides a comparative overview of analytical methodologies for tetranor-misoprostol and its precursor, misoprostol (B33685) acid, the primary active metabolite of misoprostol. While direct inter-laboratory comparison data for this compound is not widely available, this document consolidates and compares the performance of validated analytical methods for misoprostol acid. The analytical principles and challenges are highly relevant for the measurement of this compound.

Misoprostol undergoes rapid de-esterification to form misoprostol free acid, which is then further metabolized to more polar compounds like this compound.[1] The accurate quantification of these metabolites is crucial for understanding the disposition of the drug.

Quantitative Performance of Analytical Methods for Misoprostol Acid

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of misoprostol acid in biological samples. These methods demonstrate high sensitivity and specificity, essential for detecting the low concentrations typically found in biological matrices.

Method Matrix Linear Range Limit of Quantification (LOQ) Limit of Detection (LOD) Intra-assay Precision (%) Inter-assay Precision (%) Recovery (%) Reference
UPLC-MS/MSWhole Blood25-2000 ng/L25 ng/L10 ng/L4.0 - 5.45.5 - 4.189 - 97[2]
UHPLC-QqQ-MS/MSWhole Blood, Placenta, Fetal LiverNot Specified50 pg/mL25 pg/mL< 13.7< 13.788.3 - 95.1[3][4][5]

Note: The different units (ng/L and pg/mL) should be considered when comparing the methods. 1 ng/L is equivalent to 1 pg/mL.

Experimental Protocols

A validated and sensitive method for the determination of misoprostol acid in whole blood involves Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2] A detailed protocol based on published methodologies is outlined below.[2][3][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of whole blood, add an internal standard (e.g., misoprostol acid-d5).

  • Vortex and allow to equilibrate.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent wash to remove interferences.

  • Elute the analyte with an appropriate elution solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. UPLC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase column, such as an Acquity UPLC® BEH C18 (50mm × 2.1mm, 1.7µm), is suitable.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol) is typically employed.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For misoprostol acid, a common transition is m/z 367.0 → 249.1.[3]

3. Method Validation

The method should be fully validated according to international guidelines, assessing:

  • Specificity

  • Linearity and range

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix effect

  • Stability

Visualizations

The following diagrams illustrate the metabolic pathway of misoprostol and a typical analytical workflow.

Misoprostol_Metabolism Misoprostol Misoprostol Misoprostol_Acid Misoprostol Acid (Active Metabolite) Misoprostol->Misoprostol_Acid Rapid De-esterification Tetranor_Misoprostol This compound (Metabolite) Misoprostol_Acid->Tetranor_Misoprostol Further Metabolism

Caption: Metabolic pathway of Misoprostol.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) Spiking Internal Standard Spiking Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for misoprostol acid analysis.

Considerations for Reliable Measurement

Given the rapid metabolism of misoprostol, with the active metabolite misoprostol acid having a half-life of 20-40 minutes, careful sample handling is critical.[6] Blood samples should be processed promptly, including immediate centrifugation and freezing, to ensure the stability of the analyte.[6] The choice of analytical method is also crucial, with LC-MS/MS based techniques offering the necessary sensitivity and specificity for accurate quantification.[6]

While this guide focuses on misoprostol acid due to the availability of published data, the methodologies presented are directly applicable to the measurement of this compound. The development and validation of robust analytical methods, along with participation in future inter-laboratory comparison studies, will be essential to ensure the consistency and reliability of data across different research and clinical settings.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of tetranor-Misoprostol, a metabolite of the synthetic prostaglandin (B15479496) E1 analog Misoprostol, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with general principles of pharmaceutical waste management.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and may cause damage to fertility or an unborn child[1]. Therefore, stringent safety measures must be implemented during its handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Lab Coat: A lab coat or other protective clothing is necessary to protect against skin contact.

Step-by-Step Disposal Protocol

This protocol is based on general guidelines for the disposal of hazardous pharmaceutical waste. Researchers must consult and adhere to their institution's specific waste management policies and local regulations.

  • Segregation:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Do not mix this compound waste with non-hazardous laboratory trash.

  • Containment:

    • Place all solid and liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.

  • Spill Management:

    • In the event of a spill, contain the area immediately.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable decontamination solution.

  • Final Disposal:

    • Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method for destroying pharmaceutical waste to prevent environmental contamination[2][3].

    • Never dispose of this compound down the drain or in regular trash[2][4].

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₇H₂₈O₅[5]
Molecular Weight 312.4 g/mol [5]
Appearance A solution in acetonitrile[5]
Storage Temperature -80°C[5][6]
Solubility DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Tetranor_Misoprostol_Disposal start Start: this compound Waste Generated segregate Step 1: Segregate Waste start->segregate contain Step 2: Contain in Labeled Hazardous Waste Container segregate->contain spill_check Spill Occurred? contain->spill_check spill_management Step 3: Manage Spill (Contain, Absorb, Clean) spill_check->spill_management Yes store Step 4: Store Securely spill_check->store No spill_management->store disposal Step 5: Licensed Hazardous Waste Disposal (Incineration) store->disposal end End: Proper Disposal Complete disposal->end

Figure 1. Workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2][7]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific procedures[2].

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Tetranor-Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tetranor-Misoprostol. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Chemical and Physical Properties:

PropertyValue
Formal Name 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid
Molecular Formula C₁₇H₂₈O₅[1]
Formula Weight 312.4[1]
Formulation A solution in acetonitrile[1][2]
Purity ≥95%[2][3]
Storage Temperature -80°C[4]

Hazard Identification and Safety Precautions:

This compound is classified with the following hazards:

  • Acute Toxicity, Oral, Category 4: Harmful if swallowed.[5]

  • Toxic to Reproduction, Category 1B: May damage fertility or the unborn child.[5]

Due to these potential health risks, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesWear two pairs of compatible, powder-free gloves. The inner glove should be under the gown cuff, and the outer glove over the cuff to ensure no skin is exposed. Change gloves at least hourly or immediately if contaminated, torn, or punctured.[5][6]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes. A face shield may be necessary for full facial protection in certain situations.[5][7]
Body Protection Laboratory coat or gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6]
Respiratory Protection NIOSH-approved respiratorUse a respirator as warranted by the conditions, especially if there is a risk of aerosolization or when handling the substance outside of a contained ventilation system.[5][7]

Operational and Disposal Plans

Handling and Storage Procedures

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE, including a respirator, when unpacking hazardous drugs that are not in plastic containers.[7]

  • Verify that the product matches the order information.

Storage:

  • Store this compound at -80°C in a tightly closed container.[4]

  • The storage area should be clearly labeled with appropriate hazard warnings.

Preparation and Use:

  • All handling of this compound should be conducted in a designated restricted area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Ensure adequate ventilation and use process enclosures or local exhaust ventilation to control airborne levels.[5]

  • Wash hands thoroughly before and after handling, even after removing gloves.[5][6]

  • Do not eat, drink, or apply cosmetics in the handling area.[6]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required PPE, including a respirator (a self-contained breathing apparatus may be necessary depending on the spill size), heavy rubber gloves, safety goggles, and a lab coat or gown.[5]

  • Contain the Spill: For liquid spills, use absorbent materials to contain the substance. For solid spills, carefully collect the material in a way that minimizes dust generation (e.g., using a damp cloth or a filtered vacuum).[8]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate decontaminating agent.

  • Dispose of Waste: Place all contaminated materials, including absorbent pads, gloves, and cleaning cloths, into a sealed, labeled chemical waste container for disposal.[8]

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be considered hazardous waste.

  • Containerization: Place all waste into a clearly labeled, sealed, and leak-proof chemical waste container.[8]

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of it in the regular trash.[8] For unused medicine, if a take-back program is not available, it may be possible to dispose of it in the household trash by mixing it with an undesirable substance like dirt or cat litter and placing it in a sealed container, after removing all personal information from the original packaging.[9]

Visual Guides and Workflows

The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.

Handling_Workflow Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE 1. Don Required PPE (Gloves, Gown, Eye Protection, Respirator) Prepare_Work_Area 2. Prepare Ventilated Workspace (Fume Hood / BSC) Don_PPE->Prepare_Work_Area Retrieve_Sample 3. Retrieve this compound from -80°C Storage Perform_Experiment 4. Conduct Experimental Procedures Retrieve_Sample->Perform_Experiment Decontaminate_Surfaces 5. Decontaminate Work Surfaces Dispose_Waste 6. Dispose of Contaminated Waste in Labeled Container Decontaminate_Surfaces->Dispose_Waste Doff_PPE 7. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Standard Handling Workflow

Spill_Response_Plan Figure 2: Spill Response Logical Relationship Spill_Occurs Spill Occurs Evacuate_Area 1. Evacuate & Secure Area Spill_Occurs->Evacuate_Area Don_PPE 2. Don Enhanced PPE (Respirator, Heavy Gloves) Evacuate_Area->Don_PPE Contain_Spill 3. Contain Spill (Absorbents / Careful Collection) Don_PPE->Contain_Spill Decontaminate 4. Decontaminate Spill Area Contain_Spill->Decontaminate Dispose_Waste 5. Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose_Waste Report_Incident 6. Report Incident to Safety Officer Dispose_Waste->Report_Incident

Figure 2: Spill Response Logical Relationship

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.